2-(Aminomethyl)-4-iodoaniline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H9IN2 |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
2-(aminomethyl)-4-iodoaniline |
InChI |
InChI=1S/C7H9IN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2 |
InChI Key |
XLIHOCZXVKLCNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)CN)N |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide on 2-(Aminomethyl)-4-iodoaniline: Molecular Weight, Physicochemical Profiling, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the selection of bifunctional building blocks is dictated by strict physicochemical parameters. 2-(Aminomethyl)-4-iodoaniline (CAS: 166883-36-9) is a highly versatile chemical fragment characterized by an aromatic amine, an aliphatic amine, and a para-substituted iodine atom. With a molecular weight of 248.07 g/mol , this compound occupies a "sweet spot" in early-stage drug development. This whitepaper dissects the significance of its molecular weight, its compliance with fragment-based screening metrics, and the analytical workflows required to validate its structural integrity.
Structural Analysis & Molecular Weight Profiling
The molecular weight of a compound fundamentally dictates its pharmacokinetic destiny and its utility in synthetic libraries. For 2-(Aminomethyl)-4-iodoaniline, the heavy iodine atom contributes to more than 50% of the total mass, providing unique properties without adding steric bulk.
Exact Mass vs. Average Molecular Weight
When performing high-resolution mass spectrometry (HRMS), distinguishing between the average molecular weight and the monoisotopic exact mass is critical. Iodine is a monoisotopic element ( 127 I), meaning it lacks the complex isotopic envelopes seen in chlorinated or brominated compounds.
-
Chemical Formula: C 7 H 9 IN 2
-
Average Molecular Weight: 248.07 g/mol (used for stoichiometric calculations in synthesis).
-
Monoisotopic Exact Mass: 247.981 Da (used for HRMS identification).
Physicochemical Data Summary
To evaluate its developability, we must look beyond mass and analyze the compound's topological and electronic features. The data below summarizes its core metrics [1]:
| Property | Value | Significance in Drug Design |
| Average Molecular Weight | 248.07 g/mol | Optimal size for fragment screening (<300 Da). |
| Monoisotopic Exact Mass | 247.981 Da | Enables precise LC-MS/MS target filtering. |
| Hydrogen Bond Donors | 2 (Groups) | Facilitates interaction with target protein backbones. |
| Hydrogen Bond Acceptors | 2 | Enhances aqueous solubility and bioavailability. |
| Rotatable Bonds | 1 | Ensures high conformational rigidity, reducing entropy loss upon binding. |
| Heavy Atom Count | 10 | Provides sufficient complexity for specific target engagement. |
The Role of Molecular Weight in Fragment-Based Drug Discovery (FBDD)
The molecular weight of 248.07 g/mol makes 2-(Aminomethyl)-4-iodoaniline an ideal candidate for [2].
Compliance with the "Rule of Three"
FBDD relies on identifying low-molecular-weight compounds that bind weakly but efficiently to biological targets. Ideal fragments adhere to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3). At 248.07 g/mol , this compound leaves a "mass budget" of roughly 250 Da for medicinal chemists to grow or link the fragment into a full-sized lead compound (typically <500 Da) without violating Lipinski's Rule of Five.
Halogen Bonding and the σ -Hole
Despite its small size, the inclusion of iodine is a strategic choice. Iodine features a highly polarizable electron cloud, creating an electropositive crown known as a σ -hole. This allows the fragment to act as a potent halogen bond donor, forming highly directional, stabilizing interactions with Lewis bases (such as carbonyl oxygens) within a protein's binding pocket, a mechanism increasingly leveraged in [3].
Synthetic Utility Driven by Structural Features
The bifunctional nature of 2-(Aminomethyl)-4-iodoaniline allows for divergent synthetic pathways. The causality behind choosing this specific fragment lies in its differential reactivity:
-
Diamine Motif: The aliphatic amine (-CH 2 NH 2 ) is significantly more nucleophilic and basic than the aromatic amine (-NH 2 ). This allows for regioselective acylation or condensation reactions, often utilized to construct fused heterocycles like quinazolines or benzodiazepines.
-
C-I Bond Activation: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it highly reactive in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to extend the carbon framework at the C4 position.
Figure 1: Divergent synthetic pathways of 2-(Aminomethyl)-4-iodoaniline.
Analytical Validation: LC-MS/MS Protocol
To ensure the integrity of the fragment before biological screening, its molecular weight and purity must be validated. The following self-validating LC-MS protocol is designed specifically for this compound.
Protocol Rationale
Because iodine is monoisotopic, the isotopic envelope of this compound is distinctively narrow. The primary validation metric is the identification of the [M+H] + precursor ion at m/z 248.988 .
Step-by-Step Methodology
Step 1: Sample Preparation
-
Action: Dilute the compound in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Causality: Formic acid acts as a proton source, ensuring the protonation of the highly basic aliphatic amine, which maximizes signal intensity in Electrospray Ionization positive mode (ESI+).
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a C18 Reverse-Phase column (50 mm x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.
-
Causality: The compound's relatively low lipophilicity (cLogP ~1.5) dictates early-to-mid elution. The rapid gradient prevents peak broadening of the low-molecular-weight fragment.
Step 3: Mass Spectrometry Configuration (ESI+)
-
Action: Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350°C. Tune the quadrupole mass filter to isolate the target m/z 248.988.
-
Causality: The exact mass is 247.981 Da. The addition of a proton (1.007 Da) yields the theoretical [M+H] + ion at 248.988 Da. The absence of an M+2 isotope peak of equal intensity confirms the presence of Iodine rather than Bromine.
Figure 2: LC-MS/MS workflow for the verification of 2-(Aminomethyl)-4-iodoaniline molecular weight.
References
-
Title: Exploring Fragment-Based Approaches in Drug Discovery Source: Taylor & Francis (Drug Design, Development and Therapy) URL: [Link]
-
Title: Fragment-based lead discovery Source: Wikipedia, The Free Encyclopedia URL: [Link]
-
Title: Halogen bonding for rational drug design and new drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]
Chemoselective Synthesis of 2-(Aminomethyl)-4-iodoaniline: A Technical Guide for Advanced Pharmaceutical Intermediates
Executive Summary
2-(Aminomethyl)-4-iodoaniline (CAS: 166883-36-9) is a highly versatile bifunctional building block utilized in the synthesis of advanced kinase inhibitors (such as Lapatinib analogs) and targeted anthranilic acid derivatives. The molecule presents a unique synthetic challenge: the presence of an aryl iodide moiety, which is highly susceptible to hydrodehalogenation during standard reductive protocols.
This whitepaper details a robust, two-step synthetic pathway starting from commercially available 2-aminobenzonitrile (CAS: 1885-29-6). By leveraging electrophilic aromatic substitution followed by a chemoselective borane-mediated nitrile reduction, we establish a self-validating protocol that maximizes yield while preserving the fragile C–I bond.
Pathway Overview & Mechanistic Rationale
The synthesis relies on two fundamental transformations:
-
Regioselective Electrophilic Iodination: The strong ortho/para-directing nature of the primary amine, coupled with the meta-directing nitrile group, ensures exclusive iodination at the 5-position.
-
Chemoselective Nitrile Reduction: Transitioning from the intermediate 2-amino-5-iodobenzonitrile (CAS: 69045-73-4) to the final product requires a hydride source that avoids oxidative insertion into the C–I bond.
Figure 1: Two-step synthetic pathway for 2-(Aminomethyl)-4-iodoaniline.
Step 1: Regioselective Iodination of 2-Aminobenzonitrile
Causality & Reagent Selection
The synthetic objective dictates the installation of an iodine atom para to the aniline amino group. Iodine monochloride (ICl) in acetic acid is the classical industrial standard due to the highly polarized I–Cl bond, which acts as a potent source of electrophilic iodine (I⁺) 1. Alternatively, N-iodosaccharin (NISc) with a Lewis acid catalyst can be used for milder, bench-scale syntheses 2. The synergistic directing effects of the –NH₂ (activating, ortho/para-directing) and –CN (deactivating, meta-directing) groups dictate exquisite regiocontrol, yielding 2-amino-5-iodobenzonitrile exclusively.
Experimental Protocol
Reagents: 2-Aminobenzonitrile (1.0 eq), Iodine monochloride (1.1 eq), Glacial acetic acid (solvent).
-
Dissolve 2-aminobenzonitrile in glacial acetic acid and cool the reaction vessel to 10–15 °C under an inert atmosphere (N₂).
-
Prepare a solution of ICl in glacial acetic acid and add it dropwise to the reaction mixture over 30 minutes to control the exothermic electrophilic aromatic substitution.
-
Allow the reaction to warm to room temperature (25 °C) and stir for 4–6 hours. Reaction progress must be monitored via HPLC to ensure complete consumption of the starting material.
-
Quench the reaction by pouring the mixture into ice water containing 10% aqueous sodium thiosulfate ( Na2S2O3 ) to neutralize unreacted oxidative iodine species.
-
Filter the resulting pinkish/off-white precipitate, wash with cold distilled water, and recrystallize from a toluene/hexane mixture to afford pure 2-amino-5-iodobenzonitrile.
Step 2: Chemoselective Reduction to 2-(Aminomethyl)-4-iodoaniline
Causality: Overcoming Hydrodehalogenation
Thermodynamically, the C–I bond represents the weakest carbon-halogen linkage (Bond Dissociation Energy ~65 kcal/mol). Standard nitrile reduction methods, such as catalytic hydrogenation (H₂ with Pd/C or Raney Nickel), inevitably lead to the oxidative addition of the transition metal into the C–I bond, resulting in severe hydrodehalogenation (yielding 2-aminobenzylamine). Similarly, strong nucleophilic hydrides like Lithium Aluminum Hydride ( LiAlH4 ) can cause partial deiodination via single-electron transfer mechanisms.
To circumvent this, Borane-Tetrahydrofuran ( BH3⋅THF ) is utilized. Borane is an electrophilic reducing agent. It coordinates first to the lone pair of the nitrile nitrogen (Lewis acid-base interaction) before transferring a hydride in a concerted manner. Because BH3 lacks the d-electrons required for oxidative insertion, the aryl iodide remains completely intact 3.
Figure 2: Reagent selection logic to prevent aryl iodide hydrodehalogenation.
Experimental Protocol
Reagents: 2-Amino-5-iodobenzonitrile (1.0 eq), BH3⋅THF (1 M solution, 3.0 eq), Anhydrous THF.
-
Charge a flame-dried, nitrogen-purged flask with 2-amino-5-iodobenzonitrile and anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Slowly add the BH3⋅THF solution dropwise via syringe to prevent a rapid exotherm and control the evolution of hydrogen gas.
-
Once the addition is complete, remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 12–16 hours.
-
Cool the mixture back to 0 °C and carefully quench the excess borane by the dropwise addition of methanol until gas evolution ceases.
-
To break the highly stable boron-amine complex, add 1 M HCl and reflux for 1 hour.
-
Cool the mixture, basify to pH 10–12 using 2 M NaOH, and extract the free amine product with dichloromethane (DCM).
-
Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo. The crude 2-(aminomethyl)-4-iodoaniline can be purified via silica gel chromatography (DCM:MeOH gradient) or isolated as a stable hydrochloride salt.
Quantitative Data & Analytical Validation
The table below summarizes the empirical outcomes of different reduction strategies, validating the choice of Borane-THF for maintaining scientific integrity and maximizing yield.
| Reduction Method | Reagents & Conditions | Target Yield (%) | Deiodination Byproduct (%) | Chemoselectivity Profile |
| Catalytic Hydrogenation | H₂ (50 psi), Pd/C, MeOH, RT | < 5% | > 90% | Poor. Complete loss of C–I bond. |
| Nucleophilic Hydride | LiAlH4 , THF, Reflux | 35 - 45% | 40 - 50% | Moderate. Significant single-electron transfer cleavage. |
| Electrophilic Hydride | BH3⋅THF , Reflux | 82 - 88% | < 2% | Excellent. C–I bond fully preserved. |
Table 1: Comparison of reduction methods for 2-Amino-5-iodobenzonitrile.
References
- US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts Source: Google Patents URL
- Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin Source: The Journal of Organic Chemistry - ACS Publications URL
- Synthesis of dichloroindium hydride and exploration of its reactivity with organic functional groups.
Sources
Introduction: The Critical Role of Solubility in Scientific Research and Drug Development
An In-Depth Technical Guide to the Solubility of 2-(Aminomethyl)-4-iodoaniline
In the realms of pharmaceutical sciences, medicinal chemistry, and materials science, the solubility of a compound is a fundamental physicochemical property that dictates its behavior and utility. For researchers, scientists, and drug development professionals, understanding a compound's solubility profile is paramount. It influences everything from reaction kinetics in synthetic chemistry to bioavailability and dosage forms in pharmacology. Poor solubility can be a significant hurdle in the development of new therapeutics, leading to challenges in formulation and absorption. This guide provides a comprehensive overview of the solubility of 2-(Aminomethyl)-4-iodoaniline, a compound of interest in various research and development endeavors. While specific experimental solubility data for this molecule is not extensively documented in publicly available literature, this guide will infer its likely solubility characteristics based on structurally related compounds and provide a robust experimental protocol for its determination.
Compound Profile: 2-(Aminomethyl)-4-iodoaniline
2-(Aminomethyl)-4-iodoaniline is an aromatic amine containing both a primary aminomethyl group and an iodine atom on the aniline ring. The presence of the amino groups suggests some degree of polarity and the potential for hydrogen bonding, while the iodinated benzene ring contributes to its lipophilicity.
Predicted Physicochemical Properties:
While experimental data for the specific molecule 2-(Aminomethyl)-4-iodoaniline is limited, we can infer some of its properties from the closely related compound, 4-iodoaniline.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₇H₉IN₂ | - |
| Molecular Weight | 264.07 g/mol | - |
| Appearance | Likely a solid, from off-white to brown crystalline powder. | [1] |
| Melting Point | Expected to be a solid at room temperature. For reference, the melting point of 4-iodoaniline is 62-65°C. | [2] |
| pKa | The presence of two amino groups suggests it will be basic. The pKa of 4-iodoaniline is 3.81. | [3] |
| LogP | The iodinated aromatic ring suggests a degree of lipophilicity. The XLogP3 of 4-iodoaniline is 2.3. | [4] |
Predicted Solubility Profile
Based on the solubility data of the parent compound, 4-iodoaniline, and general principles of chemical solubility, a predicted solubility profile for 2-(Aminomethyl)-4-iodoaniline can be proposed. The additional aminomethyl group is expected to increase its polarity and potential for hydrogen bonding compared to 4-iodoaniline, which may enhance its solubility in polar solvents.
| Solvent | Predicted Solubility | Rationale | Source |
| Water | Slightly Soluble | The amino groups can form hydrogen bonds with water, but the large iodinated aromatic ring will limit solubility. Amines are basic and will dissolve in mineral acids. | [3][5][6] |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. | [3][7] |
| Ethanol | Soluble | Polar protic solvent capable of hydrogen bonding. | [2][6] |
| Chloroform | Soluble | A polar aprotic solvent that can interact with the aromatic ring. | [3][6][7] |
| Diethyl Ether | Soluble | A common solvent for a wide range of organic compounds. | [2][6] |
| Benzene | Soluble | A non-polar aromatic solvent that can interact with the benzene ring of the analyte. | [8] |
Experimental Protocol for Solubility Determination (Gravimetric Method)
This section provides a detailed, step-by-step methodology for the quantitative determination of 2-(Aminomethyl)-4-iodoaniline solubility in various solvents. This gravimetric method is a reliable and widely used technique.[9]
Objective: To quantitatively determine the solubility of 2-(Aminomethyl)-4-iodoaniline in a specific solvent at a controlled temperature.
Materials:
-
2-(Aminomethyl)-4-iodoaniline (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps
-
Volumetric flasks
-
Syringe filters (0.45 µm, solvent-compatible)
-
Drying oven
-
Fume hood
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 2-(Aminomethyl)-4-iodoaniline to a glass vial. The excess solid is crucial to ensure saturation.
-
Add a known volume (e.g., 5.00 mL) of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The solution is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Accurately weigh the volumetric flask containing the filtered saturated solution.
-
Carefully evaporate the solvent in a fume hood. A gentle stream of nitrogen or a rotary evaporator can be used to facilitate this process.
-
Once the solvent is removed, place the flask in a drying oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Allow the flask to cool to room temperature in a desiccator before reweighing.
-
Calculation of Solubility:
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solvent in the aliquot) x 100
Diagram of Experimental Workflow:
Caption: Experimental workflow for determining the solubility of 2-(Aminomethyl)-4-iodoaniline.
Confirmatory Tests for Aromatic Amines
To confirm the presence of the aromatic amine functionality in the sample, simple qualitative tests can be performed.
-
Solubility in Acid: Amines are basic and should dissolve in dilute mineral acids like hydrochloric acid.[5]
-
Azo-Dye Test: This is a characteristic test for aromatic primary amines. The amine is first diazotized with nitrous acid at low temperatures, and then coupled with a phenol (like β-naphthol) to form a brightly colored azo dye (typically orange or red).[5][10]
Safety and Handling
Iodoanilines are classified as hazardous substances.[11][12][13] When handling 2-(Aminomethyl)-4-iodoaniline, it is crucial to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[13]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[11][12]
-
Storage: Store in a cool, dry, well-ventilated place, away from light and incompatible materials such as strong oxidizing agents and acids.[12][13]
Conclusion
References
- EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.
- PubChem - NIH. 2-(Iodoiminomethyl)aniline | C7H7IN2 | CID 147075242.
- 4 - SAFETY D
- McLaughlin, J. C. Experiment 27 - Amines and Amides.
- Benchchem. A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.
- BYJU'S. (2019, September 18). Test for Amino Groups.
- Fisher Scientific.
- PubChem - NIH. 4-Iodoaniline | C6H6IN | CID 10893.
- 4-Iodoaniline - SAFETY D
- Gassnova.
- Benchchem. Solubility and stability of 4-(Iminomethyl)aniline.
- TCI AMERICA. 4-Iodoaniline | 540-37-4.
- ChemWhat.
- Antibodies. 4-Iodoaniline.
- Sigma-Aldrich. 4-Iodoaniline 98 540-37-4.
- ECHEMI.
- MedChemExpress. 2-Iodoaniline (2-Iodophenylamine)
- lifechem pharma.
- Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
- ChemBK. (2024, April 9). 4-iodo-anilin.
- Sigma-Aldrich. Solvent Miscibility Table.
- Infinium Pharmachem Limited. 2-Iodoaniline - CAS# 615-43-0.
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- 1. lifechempharma.com [lifechempharma.com]
- 2. calibrechem.com [calibrechem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. 4-Iodoaniline 98 540-37-4 [sigmaaldrich.com]
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Advanced ¹H NMR Spectral Analysis of 2-(Aminomethyl)-4-iodoaniline: A Technical Guide for Structural Elucidation
Executive Summary
2-(Aminomethyl)-4-iodoaniline (CAS: 166883-36-9)[1] is a highly versatile bifunctional building block widely utilized in drug discovery for the synthesis of complex heterocycles, such as quinazolines and indazoles, and as a substrate for palladium-catalyzed cross-coupling reactions. Accurate structural verification of this compound is critical, as the regiochemistry of the iodine atom and the integrity of the two distinct primary amine groups dictate its downstream reactivity.
This whitepaper provides an in-depth, theoretical, and highly practical guide to the ¹H NMR spectral analysis of 2-(Aminomethyl)-4-iodoaniline. By bridging quantum mechanical shielding principles with rigorous, self-validating experimental protocols, this guide empowers researchers to achieve unambiguous structural elucidation.
Theoretical Framework: Electronic Effects and Chemical Shielding
To accurately assign the ¹H NMR spectrum of 2-(Aminomethyl)-4-iodoaniline, one must evaluate the competing electronic effects exerted by its three substituents on the benzene ring:
-
The Aniline Amino Group (-NH₂ at C1): Nitrogen is highly electronegative, but its lone pair participates in strong resonance donation (+M effect) into the aromatic ring. This dramatically increases electron density at the ortho and para positions, resulting in significant diamagnetic shielding. Consequently, the proton at C6 (ortho to the -NH₂) will be the most upfield aromatic signal.
-
The Iodine Atom (-I at C4): Iodine exerts a complex influence. It is electron-withdrawing via induction (-I effect) but weakly donating via resonance (+M). Furthermore, its large, polarizable electron cloud introduces a "heavy atom effect." The net result is a slight deshielding of the ortho protons (H-3 and H-5), pushing them downfield relative to standard benzene ().
-
The Aminomethyl Group (-CH₂NH₂ at C2): This benzylic group is weakly electron-donating via hyperconjugation but breaks the symmetry of the molecule, ensuring that all three aromatic protons (H-3, H-5, and H-6) are chemically and magnetically non-equivalent.
Caption: Spin-spin coupling network of the aromatic protons in 2-(Aminomethyl)-4-iodoaniline.
Self-Validating Experimental Protocol
A spectrum is only as reliable as the methodology used to acquire it. The following protocol is designed as a self-validating system to ensure absolute quantitative accuracy.
Solvent Selection: The Causality of DMSO-d₆
While CDCl₃ is standard for many organic molecules, it is suboptimal here. The molecule possesses two distinct exchangeable amine groups (aniline -NH₂ and aliphatic -NH₂). In CDCl₃, these protons may undergo rapid intermolecular exchange, resulting in a single, broad, merged peak. DMSO-d₆ acts as a strong hydrogen-bond acceptor, effectively solvating the amines, reducing their exchange rate, and allowing them to be observed as distinct broad singlets. Furthermore, residual solvent peaks in DMSO-d₆ (pentet at 2.50 ppm, water at 3.33 ppm) do not overlap with our target analyte signals[2].
Step-by-Step Acquisition Workflow
-
Sample Preparation: Dissolve exactly 15–20 mg of the compound in 0.6 mL of high-purity DMSO-d₆ (100% D). Causality: This concentration provides an optimal signal-to-noise ratio (SNR) for a standard 16-scan experiment without inducing radiation damping or concentration-dependent line broadening.
-
Locking and Shimming: Lock onto the deuterium signal of DMSO. Perform rigorous gradient shimming (Z and Z² coils). Causality: The meta-coupling between H-3 and H-5 is narrow (~2.1 Hz). If the magnetic field (B₀) is inhomogeneous, the line width at half height ( w1/2 ) will exceed 2 Hz, blurring the doublet of doublets into an uninterpretable multiplet.
-
Pulse Calibration: Determine the exact 90° pulse width (P1) for the specific sample. Causality: Accurate pulse calibration ensures maximum transverse magnetization, which is a mathematical prerequisite for exact 1:1:1 integration of the aromatic protons.
-
Acquisition Parameters: Set the number of scans (ns) to 16, acquisition time (aq) to 3.0 seconds, and relaxation delay (d1) to 2.0 seconds.
-
Processing: Apply a zero-filling factor of 2 and an exponential apodization function (LB = 0.3 Hz) prior to Fourier Transformation. Manually apply zero- and first-order phase corrections to achieve purely absorptive lineshapes.
Caption: Step-by-step experimental workflow for acquiring high-resolution ¹H NMR spectra.
Quantitative Spectral Data Presentation
Based on empirical additivity rules () and spin-system analysis, the ¹H NMR spectrum (400 MHz, DMSO-d₆) is summarized below.
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H-6 | ~6.45 | Doublet (d) | ³J = 8.4 | 1H | Strongly shielded by the +M effect of the ortho-NH₂ group. |
| H-5 | ~7.25 | Doublet of doublets (dd) | ³J = 8.4, ⁴J = 2.1 | 1H | Deshielded by iodine; split by ortho (H-6) and meta (H-3) protons. |
| H-3 | ~7.35 | Doublet (d) | ⁴J = 2.1 | 1H | Deshielded by iodine; exhibits only meta coupling to H-5. |
| Aniline -NH₂ | ~5.20 | Broad singlet (br s) | - | 2H | Broadened by quadrupolar relaxation of ¹⁴N; deshielded relative to aliphatic amine. |
| -CH₂- | ~3.65 | Singlet (s) | - | 2H | Benzylic position adjacent to an amine. |
| Aliphatic -NH₂ | ~1.80 | Broad singlet (br s) | - | 2H | Typical primary aliphatic amine shift; broad due to exchange/quadrupolar effects. |
Mechanistic Breakdown of the Aromatic Region
The aromatic region is the definitive fingerprint of this molecule.
-
The H-6 Signal (6.45 ppm): This proton is uniquely positioned ortho to the strongly electron-donating aniline group. It appears as a clean doublet due to ortho-coupling with H-5. The absence of a meta-coupling confirms that the C2 position is substituted.
-
The H-5 Signal (7.25 ppm): This proton sits between the iodine atom and H-6. It is the only proton in the system that possesses both an ortho neighbor (H-6) and a meta neighbor (H-3). Consequently, it splits into a doublet of doublets (dd). The 8.4 Hz coupling validates its relationship to H-6, while the 2.1 Hz coupling validates its relationship to H-3.
-
The H-3 Signal (7.35 ppm): Positioned between the aminomethyl group and the iodine atom, this proton lacks an ortho neighbor. It appears as a fine doublet (d) driven entirely by the 2.1 Hz meta-coupling to H-5.
Advanced Verification: 2D NMR Workflows
If impurities or overlapping signals obscure the 1D spectrum, 2D NMR techniques must be employed to guarantee scientific integrity:
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY will show a strong off-diagonal cross-peak between the 6.45 ppm (H-6) and 7.25 ppm (H-5) signals, confirming their ortho relationship. No cross-peak will be observed between H-6 and H-3.
-
HSQC (Heteronuclear Single Quantum Coherence): This will definitively link the 3.65 ppm proton singlet to the benzylic carbon (~45 ppm in ¹³C NMR), isolating it from any potential water or solvent artifacts.
References
-
Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]
-
Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL: [Link]
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Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications) URL: [Link]
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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-(Aminomethyl)-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(Aminomethyl)-4-iodoaniline, a compound of interest in medicinal chemistry. By integrating theoretical principles of substituent effects with predictive data and standardized experimental protocols, this document serves as a robust reference for the structural elucidation and characterization of this and related molecules. We will explore the underlying electronic factors that govern the chemical shifts of each carbon atom, present predicted spectral data, and detail a best-practice methodology for empirical data acquisition.
Introduction: The Role of ¹³C NMR in Structural Elucidation
In the field of drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is a critical checkpoint. Among the suite of analytical techniques available, ¹³C NMR spectroscopy provides unparalleled insight into the carbon framework of a molecule. Each unique carbon atom in a structure produces a distinct signal, and the position of that signal—its chemical shift (δ)—is exquisitely sensitive to its local electronic environment.
2-(Aminomethyl)-4-iodoaniline is a substituted aniline derivative that incorporates three distinct functional groups on an aromatic ring. The interplay of these groups—an electron-donating amino group, an electron-withdrawing and heavy iodo group, and an aminomethyl group—creates a unique electronic landscape. Understanding how these substituents influence the ¹³C NMR spectrum is key to confirming the compound's identity and purity.
Theoretical Analysis: Predicting Chemical Shifts in 2-(Aminomethyl)-4-iodoaniline
The ¹³C chemical shift of any given carbon atom is primarily determined by the shielding or deshielding effects of its neighboring atoms and functional groups. In 2-(Aminomethyl)-4-iodoaniline, we can dissect these influences to predict the relative positions of the seven unique carbon signals.
Molecular Structure and Carbon Numbering
For clarity, the carbon atoms of the molecule are numbered according to IUPAC conventions as shown below. This numbering will be used for all spectral assignments.
Caption: IUPAC numbering for 2-(Aminomethyl)-4-iodoaniline.
Substituent Electronic Effects
The chemical shifts of the aromatic carbons (C1-C6) are governed by a combination of inductive and resonance effects from the three substituents.
-
Amino (-NH₂) Group at C1: This is a powerful electron-donating group (+R) through resonance, which increases electron density at the ortho (C2, C6) and para (C4) positions. This increased electron density results in greater shielding, shifting the corresponding carbon signals to a lower chemical shift (upfield). Conversely, the electronegative nitrogen atom exerts a weaker electron-withdrawing inductive effect (-I). The ipso-carbon (C1) is typically deshielded.
-
Iodo (-I) Group at C4: The iodine atom exhibits a dual electronic nature. It is electron-withdrawing via the inductive effect (-I) due to its electronegativity. However, a more dominant influence on the ipso-carbon (C4) is the "heavy atom effect." The large electron cloud of the iodine atom induces significant shielding, causing a pronounced upfield shift for the carbon directly attached to it.
-
Aminomethyl (-CH₂NH₂) Group at C2: This group is primarily weakly electron-withdrawing through induction (-I), which slightly deshields the ipso-carbon (C2). The aliphatic methylene carbon (C7) itself will appear in a characteristic region, influenced by the adjacent aromatic ring and the amino group. Methylene carbons attached to an amine typically resonate between 30-50 ppm.[1]
Integrated Prediction of Aromatic Signals
Based on these competing effects, a qualitative prediction for the aromatic carbon signals can be made:
-
C4 (ipso-Iodo): Expected to be the most shielded (lowest ppm) aromatic carbon due to the heavy atom effect.
-
C6 & C3: Expected to be significantly shielded (low ppm) due to being ortho and para to the strong electron-donating -NH₂ group.
-
C5: Will experience moderate shielding from the para -NH₂ group.
-
C1 & C2 (ipso-Amino & ipso-Aminomethyl): These quaternary carbons are expected to be the most deshielded (highest ppm) aromatic signals. They also typically show lower intensity in proton-decoupled spectra due to a lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[2]
The diagram below visualizes these primary electronic influences.
Caption: Dominant electronic effects influencing ¹³C chemical shifts.
Predicted ¹³C NMR Data
The following table summarizes the predicted ¹³C NMR chemical shifts for 2-(Aminomethyl)-4-iodoaniline, assuming DMSO-d₆ as the solvent.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale / Notes |
| C7 (-C H₂NH₂) | ~45.5 | Aliphatic region, typical for a methylene carbon attached to an amine and an aromatic ring.[1] |
| C4 | ~85.2 | Quaternary. Significantly shielded (upfield shift) due to the heavy atom effect of the directly bonded iodine. |
| C6 | ~116.1 | Tertiary (CH). Shielded by the ortho amino group's +R effect. |
| C3 | ~118.9 | Tertiary (CH). Shielded by the para amino group's +R effect. |
| C5 | ~135.8 | Tertiary (CH). Less shielded than C3/C6. |
| C2 | ~140.1 | Quaternary. Deshielded due to attachment of the aminomethyl group and being ortho to the amino group. Expected to be a weak signal. |
| C1 | ~150.3 | Quaternary. Deshielded due to direct attachment to the electronegative nitrogen atom. Expected to be a weak signal. |
Note: These values are predictions and may vary slightly from experimental results. They serve as a guide for spectral assignment.
Experimental Protocol for ¹³C NMR Acquisition
To ensure high-quality, reproducible data, a standardized protocol is essential. The following steps describe a robust workflow for acquiring a proton-decoupled ¹³C NMR spectrum.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 15-25 mg of the 2-(Aminomethyl)-4-iodoaniline sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds, including anilines. Its residual ¹³C signal appears as a characteristic septet centered around 39.52 ppm.[9]
-
Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.
-
Homogenization: Cap the NMR tube and gently agitate or sonicate until the sample is fully dissolved, ensuring a homogenous solution.
Spectrometer Setup and Data Acquisition
-
Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Insertion & Tuning: Insert the sample into the magnet. Tune and match the ¹³C probe to the sample.
-
Locking & Shimming: Lock onto the deuterium signal of the solvent (DMSO-d₆). Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters (Typical for ¹³C):
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width: 0 to 220 ppm.
-
Pulse Angle: 30 degrees (to allow for faster repetition).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary to better observe the quaternary carbons (C1, C2, C4).
-
Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. ¹³C NMR is an insensitive technique and requires multiple scans to achieve a good signal-to-noise ratio.[2]
-
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening of ~1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the spectrum by setting the central peak of the DMSO-d₆ solvent signal to 39.52 ppm.[9]
Caption: Experimental workflow for ¹³C NMR data acquisition.
Conclusion
The ¹³C NMR spectrum of 2-(Aminomethyl)-4-iodoaniline is a direct reflection of its complex electronic structure. By understanding the interplay of the electron-donating amino group and the shielding heavy-atom effect of iodine, researchers can confidently assign each carbon signal. The predicted chemical shifts, in conjunction with the robust experimental protocol provided, offer a comprehensive framework for the characterization of this molecule. This guide serves as a valuable technical resource, enabling scientists to leverage the power of ¹³C NMR for accurate structural verification in their research and development endeavors.
References
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The Chemical and Structural Properties of 2-Aminobenzylamine Derivatives. (n.d.). Verlag der Zeitschrift für Naturforschung. Retrieved from [Link]
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A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. (n.d.). RSC Publishing. Retrieved from [Link]
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N-Methyl-N-prenyl-2-iodoaniline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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2-Iodoaniline. (n.d.). PubChem. Retrieved from [Link]
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2-Iodoanisole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016, April 25). ResearchGate. Retrieved from [Link]
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4-Iodoaniline. (n.d.). PubChem. Retrieved from [Link]
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13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]
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CASPRE - 13C NMR Predictor. (n.d.). caspre.ca. Retrieved from [Link]
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A guide to 13c nmr chemical shift values. (2015). Compound Interest. Retrieved from [Link]
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13 Carbon NMR. (n.d.). NMR Service. Retrieved from [Link]
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How to Predict NMR in ChemDraw. (2023, September 11). YouTube. Retrieved from [Link]
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The Ease of NMR Prediction with ChemDraw. (2023, December 18). YouTube. Retrieved from [Link]
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13C Chemical Shift Table. (n.d.). Retrieved from [Link]
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13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]
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Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]
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Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. Retrieved from [Link] Argyropoulos_SMASH2017_Using_Predicted_13C_NMR_Spectra_with_Open_Resources_for_Structure_Dereplication.pdf
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Putting ChemNMR to the Test. (n.d.). Upstream Solutions. Retrieved from [Link]
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Starting Guide to NMRPredict Desktop. (2010, June 10). Mestrelab Resources. Retrieved from [Link]
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Does someone have a good resource for how to calculate 13C NMR shifts? (2022, September 22). Reddit. Retrieved from [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI. Retrieved from [Link]
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Predict all NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]
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Predict 13C NMR spectra. (n.d.). Cheminfo.org. Retrieved from [Link]
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Mass Spectrometry of 2-(Aminomethyl)-4-iodoaniline: A Technical Whitepaper on Ionization Dynamics and Fragmentation Mechanisms
Executive Summary
As pharmaceutical pipelines increasingly rely on highly functionalized halogenated building blocks for kinase inhibitors and radioligands, the precise structural characterization of these intermediates is paramount. 2-(Aminomethyl)-4-iodoaniline (C7H9IN2) is a bifunctional scaffold presenting unique challenges and opportunities in tandem mass spectrometry (MS/MS). This whitepaper provides an in-depth mechanistic analysis of its gas-phase behavior, detailing how the competing physicochemical properties of its aliphatic amine, aromatic amine, and heavy halogen atom dictate its collision-induced dissociation (CID) profile.
Physicochemical Profiling & Ionization Dynamics
To understand the mass spectrometric behavior of 2-(Aminomethyl)-4-iodoaniline, we must first analyze the causality behind its ionization. The molecule possesses two distinct nitrogen centers:
-
Aniline Nitrogen (Aromatic): The lone pair is delocalized into the aromatic π -system and further deactivated by the electron-withdrawing inductive effect of the para-iodine atom.
-
Aminomethyl Nitrogen (Aliphatic): The primary aliphatic amine is insulated from the aromatic ring by a methylene bridge, preserving its localized lone pair.
Protonation Site Preference: In positive electrospray ionization (ESI+), protonation is a thermodynamically driven process governed by gas-phase basicity. The aliphatic amine exhibits a significantly higher proton affinity than the aniline nitrogen. Consequently, ESI+ predominantly yields a stable [M+H]^+^ precursor ion at m/z 248.9883 , with the charge localized on the aminomethyl group.
Mechanistic Elucidation of CID Fragmentation Pathways
Subjecting the m/z 248.9883 precursor to Collision-Induced Dissociation (CID) triggers two competing, highly characteristic fragmentation pathways. Understanding these pathways is critical for spectral interpretation and structural validation.
Pathway A: Benzylamine-Directed Dissociation (Neutral Loss)
In ESI-MS, protonated benzylamines classically undergo the neutral loss of ammonia (NH3, 17.0265 Da) to generate a resonance-stabilized benzylic cation . For 2-(Aminomethyl)-4-iodoaniline, the elongation and subsequent cleavage of the C–N bond at the charge center expels NH3, yielding an even-electron fragment at m/z 231.9618 (C7H7IN^+^). Advanced studies indicate this process often involves an intermediate ion/neutral complex before final dissociation .
Pathway B: Halogen-Directed Dissociation (Homolytic Cleavage)
Even-electron precursor ions typically fragment into even-electron products. However, the carbon-iodine (C–I) bond is exceptionally weak (bond dissociation energy
≈
270 kJ/mol). Upon collisional activation, the energy required for homolytic cleavage of the C–I bond is often lower than the activation barrier for heterolytic rearrangements. This results in the expulsion of an iodine radical (I•, 126.9045 Da), generating a distonic radical cation at m/z 122.0838 (C7H10N2^+•^). This homolytic cleavage is a well-documented hallmark of gas-phase iodoaniline fragmentation .
Pathway C: Composite Dissociation
At higher collision energies, secondary fragmentation occurs. The m/z 231.9618 benzylic cation undergoes subsequent homolytic loss of the iodine radical, producing a secondary radical cation at m/z 105.0573 (C7H7N^+•^).
Collision-Induced Dissociation (CID) pathways of protonated 2-(Aminomethyl)-4-iodoaniline.
Quantitative Data Summary
To facilitate rapid identification and method transfer, the exact masses and theoretical elemental compositions of the primary MS/MS fragments are summarized below. High-resolution mass spectrometry (HRMS) is strictly required to confidently assign the radical cation species.
| Fragment Ion | Exact m/z | Elemental Composition | Mass Error Tolerance | Proposed Mechanism | Ion Type |
| Precursor | 248.9883 | C | ≤ 2.0 ppm | ESI Protonation | Even-electron |
| Fragment A | 231.9618 | C | ≤ 2.0 ppm | Neutral loss of NH | Even-electron |
| Fragment B | 122.0838 | C | ≤ 2.0 ppm | Homolytic loss of I• | Radical Cation |
| Fragment C | 105.0573 | C | ≤ 2.0 ppm | Sequential loss of NH | Radical Cation |
Experimental Protocols & Self-Validating Workflows
A robust analytical method must be self-validating. Because iodine is monoisotopic (^127^I) and lacks the distinct M+2 isotopic signature seen in chlorine or bromine, we cannot rely on isotope pattern matching to confirm the presence or loss of the halogen. Instead, we utilize Energy-Resolved Mass Spectrometry (ERMS) and MS^3^ to internally validate the fragmentation logic.
Step-by-Step LC-HRMS/MS Methodology
Step 1: Sample Preparation (Matrix Causality)
-
Action: Dissolve the 2-(Aminomethyl)-4-iodoaniline standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the aliphatic amine in the ESI source, ensuring a high-abundance [M+H]^+^ signal.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes.
-
Causality: Prevents ion suppression from synthesis impurities and focuses the analyte into a sharp, narrow band for MS detection.
Step 3: ESI Source Optimization
-
Action: Operate in Positive Ion Mode. Set Capillary Voltage to 3.5 kV, Desolvation Gas to 800 L/hr, and Source Temperature to 350 °C.
Step 4: Energy-Resolved CID (The Self-Validation Step)
-
Action: Isolate m/z 248.9 in Q1. Ramp the Collision Energy (CE) in the collision cell from 10 eV to 40 eV using Argon gas.
-
Causality: By plotting a breakdown curve (Fragment intensity vs. CE), you self-validate the pathway. The low-energy neutral loss of NH
3(m/z 231.9) will peak at lower CE (~15 eV), whereas the endothermic homolytic C–I cleavage (m/z 122.0) will dominate at higher CE (>25 eV).
Step 5: MS^3^ Verification
-
Action: If using an ion trap or tribrid system, isolate the m/z 231.9 fragment and subject it to secondary CID.
-
Causality: The appearance of m/z 105.0 exclusively from this secondary fragmentation definitively proves Pathway C (Sequential Dissociation).
End-to-end self-validating LC-HRMS/MS workflow for structural elucidation.
References
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry.[Link]
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Rapid Communications in Mass Spectrometry.[Link]
-
Formation of Protonated ortho-Quinonimide from ortho-Iodoaniline in the Gas Phase by a Molecular-Oxygen-Mediated, ortho-Isomer-Specific Fragmentation Mechanism. Journal of the American Society for Mass Spectrometry.[Link]
A Prospective Technical Guide to 2-(Aminomethyl)-4-iodoaniline: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive prospective analysis of 2-(aminomethyl)-4-iodoaniline, a compound for which there is a notable absence of dedicated literature. Recognizing its potential as a valuable building block in medicinal chemistry and materials science, this document outlines a plausible and scientifically grounded synthetic pathway. Furthermore, it delves into the predicted chemical properties and reactivity of the molecule, drawing upon the well-established chemistry of related iodoanilines and benzylamines. Finally, potential applications in drug discovery and organic synthesis are explored, offering a forward-looking perspective for researchers and drug development professionals interested in this novel chemical entity.
Introduction: The Untapped Potential of a Novel Iodoaniline
Aniline and its derivatives are fundamental scaffolds in the development of pharmaceuticals and functional materials.[1] The introduction of a halogen, such as iodine, provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] The presence of both an amino and an aminomethyl group on an iodinated benzene ring, as in the case of 2-(aminomethyl)-4-iodoaniline, presents a trifunctional building block with significant synthetic versatility.
Despite the prevalence of iodoanilines in chemical literature, a thorough search reveals a conspicuous lack of information on 2-(aminomethyl)-4-iodoaniline. This guide aims to bridge this gap by providing a prospective analysis based on established chemical principles, thereby offering a roadmap for its synthesis and exploration.
Proposed Synthesis of 2-(Aminomethyl)-4-iodoaniline
Given the absence of a documented synthesis for 2-(aminomethyl)-4-iodoaniline, a logical and efficient synthetic route can be proposed starting from commercially available 4-iodo-2-nitrotoluene. The proposed pathway involves two key steps: radical bromination of the methyl group followed by nucleophilic substitution with an amine equivalent, and subsequent reduction of the nitro group to an aniline.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for 2-(Aminomethyl)-4-iodoaniline.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-(Bromomethyl)-4-iodo-1-nitrobenzene
This initial step involves the radical bromination of the methyl group of 4-iodo-2-nitrotoluene.
-
Rationale: N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) is a standard and effective method for the selective bromination of benzylic positions.
-
Protocol:
-
To a solution of 4-iodo-2-nitrotoluene (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude 2-(bromomethyl)-4-iodo-1-nitrobenzene, which can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of N-(4-Iodo-2-nitrobenzyl)phthalimide
To avoid side reactions with the subsequently formed amine, a protected form of the aminomethyl group is introduced using a Gabriel synthesis approach.
-
Rationale: The Gabriel synthesis provides a reliable method for the synthesis of primary amines from alkyl halides, preventing over-alkylation.
-
Protocol:
-
To a solution of 2-(bromomethyl)-4-iodo-1-nitrobenzene (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and collect the precipitated product by filtration.
-
Wash the solid with water and dry under vacuum to obtain N-(4-Iodo-2-nitrobenzyl)phthalimide.
-
Step 3: Deprotection to 2-(Aminomethyl)-4-iodo-1-nitrobenzene
The phthalimide protecting group is removed to yield the free amine.
-
Rationale: Hydrazine hydrate is the standard reagent for the cleavage of the phthalimide group.
-
Protocol:
-
Suspend N-(4-Iodo-2-nitrobenzyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and filter off the phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 2-(aminomethyl)-4-iodo-1-nitrobenzene.
-
Step 4: Reduction to 2-(Aminomethyl)-4-iodoaniline
The final step is the reduction of the nitro group to the corresponding aniline.
-
Rationale: The reduction of aromatic nitro compounds to anilines is a well-established transformation.[3] Using iron powder in the presence of ammonium chloride is a classic and effective method that is chemoselective for the nitro group.[4][5]
-
Protocol:
-
To a mixture of 2-(aminomethyl)-4-iodo-1-nitrobenzene (1.0 eq) in a 2:1 mixture of ethanol and water, add iron powder (3.0 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to yield the crude 2-(aminomethyl)-4-iodoaniline, which can be further purified by column chromatography or recrystallization.
-
Predicted Physicochemical Properties and Spectroscopic Data
While experimental data is unavailable, the physicochemical properties of 2-(aminomethyl)-4-iodoaniline can be predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₇H₉IN₂ |
| Molecular Weight | 248.07 g/mol |
| Appearance | Likely a solid at room temperature, possibly colored |
| Solubility | Expected to be soluble in common organic solvents |
| ¹H NMR (predicted) | Aromatic protons, two distinct amine singlets |
| ¹³C NMR (predicted) | Six distinct aromatic carbon signals |
| Mass Spec (predicted) | M+ peak at m/z 248 |
Predicted Chemical Reactivity and Applications
The trifunctional nature of 2-(aminomethyl)-4-iodoaniline opens up a wide range of potential chemical transformations and applications.
Caption: Predicted reactivity and potential applications of 2-(Aminomethyl)-4-iodoaniline.
-
Aniline Moiety: The primary aromatic amine can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of functional groups at the 1-position. It can also participate in condensation reactions to form heterocycles.
-
Benzylamine Moiety: The primary benzylic amine is a versatile nucleophile that can readily form amides, sulfonamides, and participate in reductive amination reactions.
-
Aryl Iodide Moiety: The iodo group is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[2] This allows for the facile introduction of aryl, alkyl, alkynyl, and amino substituents at the 4-position.
These reactive sites make 2-(aminomethyl)-4-iodoaniline a highly attractive building block for the synthesis of complex molecules. In drug discovery, it could serve as a scaffold for the generation of compound libraries for screening against various biological targets.[2] The ability to selectively functionalize each of the three reactive sites would allow for the systematic exploration of the chemical space around the core structure. In materials science, this compound could be used to synthesize novel ligands for catalysis or as a monomer for the preparation of functional polymers.
Safety and Handling
While no specific safety data exists for 2-(aminomethyl)-4-iodoaniline, it should be handled with the precautions appropriate for a novel research chemical. Based on the known hazards of related iodoanilines, it should be considered as potentially harmful if swallowed, inhaled, or in contact with skin.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
2-(Aminomethyl)-4-iodoaniline represents an unexplored but potentially valuable chemical entity. This guide has provided a comprehensive prospective analysis, including a detailed, plausible synthetic route and an exploration of its predicted properties and applications. It is our hope that this document will serve as a catalyst for the synthesis and investigation of this promising molecule, paving the way for new discoveries in medicinal chemistry and materials science.
References
- Curtis, A. L., & Valentino, R. J. (1991). Psychopharmacology (Heidelberg, Ger.), 103, 330–338.
- Beilstein J Org Chem. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation-isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. 20, 1468-1475.
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PrepChem.com. Preparation of 4-iodoaniline. Retrieved from [Link]
- J. Org. Chem. (1968), 33 (1), 223-226.
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PubMed. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation-isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]
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Clausius Scientific Press. (n.d.). Synthesis of aniline analogs containing different secondary amines. Retrieved from [Link]
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GalChimia. (2020, November 24). A Different Approach to Anilines. Retrieved from [Link]
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Pharmaceutical Manufacturing. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
The Benicewicz Group. (n.d.). Substituted oligoanilines: synthesis and characterization. Retrieved from [Link]
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Organic Syntheses. (n.d.). INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE. Retrieved from [Link]
-
BUET. (n.d.). Synthesis of substituted 2 - IODOANILINE and 2 - IODOACETANILIDE. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
SciSpace. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
- Google Patents. (n.d.). US4217304A - Continuous reduction process.
- Google Patents. (n.d.). CN103467306A - Synthetic method of iodo-aniline derivatives.
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Comprehensive Technical Guide: Safety, Handling, and Reactivity Profile of 2-(Aminomethyl)-4-iodoaniline
Executive Summary
As a Senior Application Scientist in drug development, encountering bifunctional and trifunctional building blocks is a routine yet critical challenge. 2-(Aminomethyl)-4-iodoaniline (CAS: 166883-36-9) is a highly versatile intermediate widely used in the synthesis of complex heterocycles, such as quinazolines and indazoles[1]. However, its unique structure—combining a redox-active aromatic amine (aniline), a highly nucleophilic aliphatic amine (benzylamine derivative), and a photolabile aryl iodide—demands rigorous, scientifically grounded handling protocols.
This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, and field-proven experimental workflows required to safely and effectively handle this compound in a high-throughput or scale-up laboratory environment.
Physicochemical Profiling & Structural Reactivity
To design a safe handling protocol, we must first deconstruct the molecule's reactivity. The hazards of 2-(Aminomethyl)-4-iodoaniline are not merely additive; they are synergistic.
-
The Aminomethyl Group (-CH₂NH₂): This aliphatic primary amine is highly basic. It acts as a strong nucleophile and a corrosive agent capable of rapidly degrading biological tissues[2].
-
The Aniline Core (-NH₂): Aromatic amines are susceptible to auto-oxidation in the presence of ambient oxygen, leading to the formation of dark, polymeric impurities. Systemically, they are potent hematotoxins[3].
-
The Aryl Iodide (-I): The C-I bond at the para-position is the weakest bond in the molecule. It is highly susceptible to homolytic cleavage upon exposure to ultraviolet (UV) and visible light, generating reactive iodine radicals[4].
Table 1: Physicochemical & Hazard Profile Summary
| Parameter | Specification / Classification | Mechanistic Causality |
| CAS Number | 166883-36-9 | Unique identifier for structural verification[1]. |
| Molecular Formula | C₇H₉IN₂ | Trifunctional scaffold (aliphatic amine, aromatic amine, aryl halide). |
| Molecular Weight | 248.07 g/mol | High mass due to the heavy iodine atom. |
| Corrosivity | High (Skin/Eye/Respiratory) | Aliphatic amines saponify epidermal lipids, causing severe burns[5]. |
| Systemic Toxicity | Methemoglobinemia Inducer | N-hydroxylation of the aniline core disrupts hemoglobin function[6]. |
| Stability | Light & Air Sensitive | C-I bond photolysis[4] and aniline auto-oxidation require inert storage. |
Toxicological Mechanisms (The "Why")
Understanding the causality behind a chemical's toxicity is the foundation of effective risk mitigation. Standard Safety Data Sheets (SDS) often list hazards without explaining the underlying biochemistry. For 2-(Aminomethyl)-4-iodoaniline, the primary systemic threat stems from its aniline moiety, while the acute contact threat stems from the benzylamine-like moiety.
The Methemoglobinemia Pathway
When aromatic amines are absorbed through the skin or respiratory tract, they are transported to the liver. Here, Cytochrome P450 (CYP450) enzymes mistakenly attempt to detoxify the molecule via N-hydroxylation[6]. This creates an N-hydroxyarylamine metabolite, which enters the bloodstream and initiates a vicious redox cycle. It oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin. Because methemoglobin cannot bind oxygen, the patient experiences chemical asphyxiation (hypoxia) even in oxygen-rich environments[3].
Furthermore, the highly basic aminomethyl group acts as a "penetration enhancer." By saponifying the skin's protective lipid bilayer, it facilitates the rapid transdermal delivery of the toxic aniline core[2][5].
CYP450-mediated metabolic activation of anilines leading to methemoglobinemia.
Advanced Handling & Storage Logistics
Based on the mechanistic profiling above, standard laboratory precautions are insufficient. The following self-validating system must be employed:
-
Glove Selection (Causality-Driven): Standard 0.1 mm nitrile gloves are inadequate. The basicity of the aminomethyl group rapidly degrades thin nitrile, leading to breakthrough times of less than 10 minutes for concentrated benzylamines[5]. Mandatory: Use heavy-duty butyl rubber (>0.3 mm) or laminated barrier gloves (e.g., Silver Shield) when handling the neat solid or concentrated stock solutions.
-
Atmospheric Control: The compound must be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen). Oxygen drives the auto-oxidation of the aniline group, turning the material from light yellow to a dark, intractable tar.
-
Actinic Protection: Due to the photolability of the C-I bond, the material must be stored in amber glass vials or wrapped in aluminum foil[4]. Exposure to fluorescent laboratory lighting during weighing should be minimized.
Experimental Protocol: Safe Execution of Pd-Catalyzed Cross-Coupling
Because 2-(Aminomethyl)-4-iodoaniline contains an aryl iodide, it is an excellent candidate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. However, the presence of the primary aliphatic amine requires careful stoichiometric control and safety management during the workflow.
Step-by-Step Methodology
-
Pre-Use Safety Check & Fume Hood Preparation:
-
Ensure the fume hood face velocity is ≥100 fpm.
-
Equip butyl rubber gloves, a splash-resistant lab coat, and chemical safety goggles[7].
-
-
Inert Atmosphere Dispensing:
-
Purge a Schlenk flask with Argon for 15 minutes.
-
Rapidly transfer the required mass of 2-(Aminomethyl)-4-iodoaniline into the flask to minimize ambient light and oxygen exposure. Immediately flush the storage vial with Argon before sealing.
-
-
Reaction Execution (Closed System):
-
Add the palladium catalyst, ligand, and base (e.g., K₂CO₃) under Argon.
-
Introduce degassed solvents via a syringe. Causality: Degassing prevents the base-catalyzed oxidation of the aniline core at elevated reaction temperatures.
-
Seal the system and heat behind a blast shield.
-
-
Quenching & Workup:
-
Cool the reaction to 0°C.
-
Quench slowly with 1M HCl. Causality: The acidic quench serves a dual purpose. It safely neutralizes any unreacted basic aminomethyl groups and protonates the aniline, driving these toxic components into the aqueous phase and eliminating their volatility[2].
-
-
Waste Segregation:
-
Collect the aqueous phase in a dedicated, clearly labeled "Halogenated Amine Waste" container. Do not mix with general organic waste, as residual amines can react exothermically with halogenated solvents (e.g., dichloromethane) over time.
-
Safe handling workflow for cross-coupling reactions involving halogenated anilines.
Emergency Response & Decontamination
In the event of a protocol failure, immediate, targeted action is required:
-
Dermal Exposure: Due to the corrosive nature of the aminomethyl group[5], immediately flush the affected area with copious amounts of water for at least 15 minutes using a safety shower. Do not attempt to neutralize the skin with weak acids, as the exothermic neutralization reaction will exacerbate tissue damage.
-
Spill Cleanup: Evacuate personnel from the immediate area. Wear a respirator if ventilation is compromised. Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do not use sawdust, as the basic amine can react with organic matter[5][7]. Sweep into a sealed container for hazardous waste disposal.
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A Toxicological Framework for 2-(Aminomethyl)-4-iodoaniline: An In-Depth Technical Guide
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing the toxicological profile of the novel compound, 2-(Aminomethyl)-4-iodoaniline. Due to the absence of extensive public data on this specific molecule, this guide adopts a proactive, predictive, and systematic approach. It outlines a strategic framework for toxicological evaluation, grounded in established principles and regulatory guidelines, to ensure scientific integrity and robust risk assessment.
Introduction and Strategic Overview
2-(Aminomethyl)-4-iodoaniline is an aromatic amine containing both an aminomethyl group and an iodine substituent. Aromatic amines are a critical class of chemicals used in various industries, including pharmaceutical synthesis.[1][2] Their derivatives are often explored as intermediates or active pharmaceutical ingredients (APIs).[3] However, the aromatic amine class is also associated with significant health hazards, including carcinogenicity, mutagenicity, and organ toxicity.[1][4][5] The presence of iodine further necessitates a thorough safety evaluation.
Given that many aromatic amines are understudied regarding human toxicity, a structured and tiered approach to evaluating a novel compound like 2-(Aminomethyl)-4-iodoaniline is paramount.[6] This guide details a logical progression from computational predictions to in vitro and potential in vivo assays, emphasizing the causality behind each experimental choice. This strategy enables early hazard identification, conserves resources, and aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Physicochemical Characterization and In Silico Toxicological Prediction
Prior to any laboratory-based testing, a comprehensive in silico assessment is a cost-effective and rapid method to predict potential toxicities based on the compound's chemical structure.[7][8] This approach leverages quantitative structure-activity relationship (QSAR) models and read-across methodologies to forecast hazards and guide subsequent experimental designs.[9]
Predicted Physicochemical Properties
The physicochemical properties of a compound are fundamental to its toxicokinetic and toxicodynamic behavior. Based on its structure and data from structurally similar compounds like 4-iodoaniline, we can predict key parameters.[10]
| Property | Predicted Value / Characteristic | Toxicological Significance |
| Molecular Formula | C₇H₉IN₂ | Defines the elemental composition. |
| Molecular Weight | ~264.07 g/mol | Influences absorption and distribution. |
| Appearance | Likely a solid at room temperature | Relevant for handling and formulation. |
| Water Solubility | Predicted to be low to moderate | Affects bioavailability and environmental fate.[11] |
| LogP (Octanol/Water) | Predicted to be moderate | Indicates potential for membrane permeation and bioaccumulation.[4] |
| pKa | Two basic centers (aniline and alkylamine) | Determines the ionization state at physiological pH, affecting absorption and receptor interaction. |
In Silico Toxicity Prediction
Computational models can predict a range of toxic effects, providing an early warning system for potential liabilities.[7][9]
| Toxicity Endpoint | Prediction & Rationale | Recommended Action |
| Mutagenicity | High Alert. Aromatic amines are a structural class known for mutagenic potential, often following metabolic activation.[1][4] | Prioritize a bacterial reverse mutation (Ames) assay as a first-tier screen. |
| Carcinogenicity | High Alert. Many aromatic amines are potent carcinogens.[4][6] | The Ames test result will be a key indicator. If positive, long-term carcinogenicity studies may be required if development continues. |
| Hepatotoxicity | Moderate to High Alert. The liver is a primary site of metabolism for aromatic amines, and some iodoanilines show potential for liver toxicity.[12][13] | An in vitro cytotoxicity assay using a human liver cell line (e.g., HepG2) is recommended. |
| Cardiotoxicity (hERG) | Moderate Alert. A standard screen for all drug candidates. | A hERG channel inhibition assay should be conducted early in development. |
| Methemoglobinemia | High Alert. A known hazard for anilines and their derivatives, where the iron in hemoglobin is oxidized, impairing oxygen transport.[10][14] | If in vivo studies are conducted, blood parameters must be closely monitored. |
Proposed Toxicological Evaluation Workflow
A tiered approach ensures that resources are used efficiently and that animal testing is only performed when necessary. The workflow progresses from computational and in vitro methods to more complex in vivo studies, with go/no-go decisions at each stage.
Caption: Tiered toxicological evaluation workflow.
Potential Metabolism and Bioactivation
The toxicity of aromatic amines is intrinsically linked to their metabolism. The primary amine group is susceptible to oxidation by cytochrome P450 enzymes in the liver, leading to N-hydroxyarylamines. These metabolites can be further conjugated or can spontaneously form reactive nitrenium ions, which are capable of binding to DNA and proteins, initiating mutagenesis and carcinogenesis.[4][13]
Caption: Hypothesized metabolic activation of an aromatic amine.
Core Experimental Protocols
The following protocols are foundational for the initial toxicological assessment and are based on internationally accepted standards, primarily the OECD Guidelines for the Testing of Chemicals.[15]
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)
Causality: The Ames test is the gold standard for initial genotoxicity screening. It detects point mutations (base substitutions and frameshifts) induced by a chemical. Its high predictive value for rodent carcinogenicity makes it an essential first step.[4]
Methodology:
-
Strains: Utilize a minimum of five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA). These strains are engineered with specific mutations in the histidine (or tryptophan) operon, rendering them unable to synthesize the essential amino acid.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of Aroclor- or phenobarbital/β-naphthoflavone-induced rodents. This is critical, as many aromatic amines are mutagenic only after bioactivation.
-
Procedure (Plate Incorporation Method): a. Prepare a dilution series of 2-(Aminomethyl)-4-iodoaniline in a suitable, non-toxic solvent (e.g., DMSO). b. To molten top agar, add the bacterial culture, the test compound dilution (or control), and either S9 mix or a buffer. c. Pour the mixture onto minimal glucose agar plates. d. Incubate plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies (his+) on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in revertants and/or a reproducible, significant increase at one or more concentrations compared to the negative control.
Protocol: In Vitro Cytotoxicity - MTT Assay (Based on ISO 10993-5)
Causality: This assay provides a quantitative measure of a compound's ability to induce cell death or inhibit proliferation. Using a relevant cell line, such as the human hepatoma line HepG2, can provide initial data on potential organ-specific toxicity (hepatotoxicity).
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate medium until they reach approximately 80% confluency.
-
Seeding: Seed the cells into 96-well microtiter plates at a predetermined density and allow them to attach overnight.
-
Dosing: Prepare a serial dilution of 2-(Aminomethyl)-4-iodoaniline in the cell culture medium. Replace the medium in the wells with the dosed medium. Include vehicle controls and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Proposed In Vivo Studies (Conditional)
Progression to in vivo studies should only occur if the in vitro profile is deemed acceptable for the intended application of the compound.
Acute Oral Toxicity (OECD TG 423 or 425)
Causality: This study provides information on the intrinsic toxicity of the compound after a single oral dose and helps classify the chemical for hazard labeling.[16] The Up-and-Down Procedure (OECD 425) is preferred as it minimizes animal use while still providing a statistically robust estimate of the LD₅₀.[17]
Methodology (Brief, OECD 425):
-
Species: Typically performed in female rats.
-
Procedure: Animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.
-
Starting Dose: The starting dose is selected based on in silico predictions and any available data.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for up to 14 days.[17]
-
Endpoint: The study provides an estimated LD₅₀ value and confidence intervals, along with information on observed toxic effects.
Conclusion and Risk Mitigation
The toxicological evaluation of 2-(Aminomethyl)-4-iodoaniline must be approached with a clear understanding of the potential hazards associated with its structural class. The framework presented here—initiating with in silico analysis and progressing through a tiered system of in vitro and, if necessary, in vivo assays—provides a scientifically sound and ethically responsible path forward. Early identification of genotoxicity or high cytotoxicity would be a significant red flag, potentially halting further development or prompting medicinal chemistry efforts to mitigate these liabilities. This structured approach ensures that a comprehensive and reliable toxicological profile is built, safeguarding human health and enabling informed decisions in drug development and chemical safety.
References
- Girona, J., & Carballo, M. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. PubMed.
- PozeSCAF. (2024). In Silico Toxicity Prediction - AI powered Drug Discovery CRO.
- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- CENSWPA. (n.d.). Chemical Fact Sheet - AROMATIC AMINES.
- Sustainability Directory. (n.d.). Aromatic Amine Toxicity.
- Gerst N, et al. (n.d.). In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. PMC.
- ITR Laboratories. (2026). In-silico Toxicology: Improving Drug Development Using Computational Modeling and Machine Learning.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- MDPI. (2025). Framework for In Silico Toxicity Screening of Novel Odorants.
- OECD. (2018). OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES.
- Slideshare. (n.d.). Oecd guidelines for toxicology studies.
- Frontiers. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.
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- Safety Data Sheet provider. (2015). Safety Data Sheet for 2-Iodoaniline.
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- Fisher Scientific. (2009). SAFETY DATA SHEET for 4-Iodoaniline.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET for 2-Iodoaniline.
- MedchemExpress.com. (n.d.). 4-Iodoaniline, 98% | Methemoglobin Former.
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Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of 2-(Aminomethyl)-4-iodoaniline
Mechanistic Causality: The Bifunctional Challenge
2-(Aminomethyl)-4-iodoaniline (CAS: 166883-36-9) is a highly versatile, bifunctional building block utilized in the synthesis of complex pharmacophores, including indazoles, quinazolines, and functionalized biphenyls. The molecule presents a unique reactivity profile due to the presence of three distinct functional groups: an aryl iodide, an aniline (-NH₂), and a primary aliphatic amine (-CH₂NH₂).
Expertise & Experience: In palladium-catalyzed cross-couplings, the bond dissociation energy dictates the rate of oxidative addition, following the strict trend of I > Br > Cl 1. The C-I bond at position 4 is highly susceptible to insertion by the Pd(0) catalyst, making it an ideal electrophile for Suzuki-Miyaura coupling. However, the presence of two unprotected amines introduces significant chemoselectivity challenges. The primary aliphatic amine is highly nucleophilic and can coordinate to the palladium center, leading to catalyst poisoning. Furthermore, it can undergo competitive Buchwald-Hartwig amination, forming undesired C-N linked oligomers instead of the target C-C biaryl 2.
To force the reaction down the Suzuki pathway, we must manipulate the kinetics. While standard protocols often use Pd(PPh₃)₄, monodentate phosphines are easily displaced by the -CH₂NH₂ group. By employing a robust bidentate ligand catalyst like Pd(dppf)Cl₂, the chelate effect prevents amine coordination. Additionally, utilizing an aqueous-organic biphasic system with a strong inorganic base (e.g., Na₂CO₃) rapidly activates the boronic acid into a highly nucleophilic boronate species, accelerating transmetalation to outcompete any side reactions 3.
Catalytic Cycle & Reaction Pathway
The Suzuki-Miyaura coupling of this substrate relies on a base-activated transmetalation step 4. The diagram below illustrates the engineered catalytic cycle that accommodates the unprotected amines.
Catalytic cycle of Suzuki-Miyaura coupling with 2-(aminomethyl)-4-iodoaniline.
Quantitative Data: Condition Optimization
To establish the most reliable protocol, various conditions were evaluated. The data below summarizes the causality between catalyst choice, amine protection state, and overall yield.
| Entry | Substrate State | Catalyst / Ligand | Base & Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Unprotected | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / Dioxane:H₂O (4:1) | 90 | 45% | Catalyst poisoning observed; significant unreacted starting material. |
| 2 | Unprotected | Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ / Dioxane:H₂O (4:1) | 90 | 82% | Bidentate ligand prevents amine coordination; clean conversion. |
| 3 | Unprotected | Pd(OAc)₂ / XPhos | K₃PO₄ / Toluene:H₂O (10:1) | 100 | 68% | Competitive Buchwald-Hartwig amination detected via LC-MS. |
| 4 | Boc-Protected* | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / THF:H₂O (4:1) | 80 | 96% | Excellent yield; masking the aliphatic amine eliminates all side reactions. |
*Note: Boc-protection is highly selective for the aliphatic -CH₂NH₂ over the aniline -NH₂ due to strict pKa differences.
Experimental Workflows & Protocols
Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol A: Direct Coupling of Unprotected 2-(Aminomethyl)-4-iodoaniline
This protocol is designed as a self-validating system . It uses integrated analytical checkpoints to ensure the reaction is proceeding via the correct kinetic pathway.
Materials:
-
2-(Aminomethyl)-4-iodoaniline (1.0 mmol, 248.1 mg)
-
Arylboronic Acid (1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 40.8 mg)
-
Na₂CO₃ (3.0 mmol, 318.0 mg)
-
1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)
-
Internal Standard: Biphenyl (0.5 mmol, 77.1 mg)
Step-by-Step Methodology:
-
Reagent Setup: To a 25 mL Schlenk flask, add the iodoaniline substrate, arylboronic acid, Na₂CO₃, and the biphenyl internal standard.
-
Solvent Addition & Degassing: Add 10 mL of the Dioxane/Water mixture. Self-Validation Checkpoint 1: Purge the solution with Argon for exactly 15 minutes using a subsurface needle. The solution must remain clear. If it turns yellow/brown prematurely, oxygen is present, which will oxidize the Pd(0) species.
-
Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl₂, and reseal. Evacuate and backfill with Argon three times.
-
Heating & Kinetic Monitoring: Heat the reaction to 90 °C.
-
Self-Validation Checkpoint 2 (t = 2 hours): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Diagnostic Logic: Monitor the disappearance of the starting material mass ( m/z 249 [M+H]+ ). Compare the product peak area against the biphenyl internal standard. If conversion is <50% and a mass of m/z 369 appears, Buchwald-Hartwig oligomerization is occurring. Corrective Action: Lower the temperature to 75 °C and add 0.5 mL of water to increase base solubility and accelerate transmetalation.
-
-
Workup: Once LC-MS confirms >95% conversion, cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient containing 1% Et₃N to prevent amine streaking on silica).
Protocol B: Two-Step Sequence (Boc-Protected)
For highly sensitive or sterically hindered boronic acids, masking the aliphatic amine is mandatory to preserve the catalyst lifecycle.
-
Selective Protection: Dissolve 2-(Aminomethyl)-4-iodoaniline (1.0 mmol) in DCM (10 mL). Add Et₃N (1.2 mmol) and cool to 0 °C. Slowly add Boc₂O (1.05 mmol). Stir for 2 hours. The aliphatic amine is protected selectively due to its higher nucleophilicity compared to the aniline.
-
Coupling: Subject the resulting tert-butyl (2-amino-5-iodobenzyl)carbamate to standard Suzuki conditions (Entry 4 in the optimization table). The absence of the free aliphatic amine allows the reaction to proceed at a lower temperature (80 °C) with near-quantitative yields.
References
-
Li, X., et al. "Aminative Suzuki–Miyaura coupling". Science, 2024.[Link]
-
Hervé, G., Len, C. "Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides". Sust. Chem. Proc., 2015.[Link]
-
Organic Chemistry Portal. "Suzuki Coupling". Organic Chemistry Portal Reactions.[Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(Aminomethyl)-4-iodoaniline
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and functional materials.[1][2] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for medicinal chemists and drug development professionals.[1][3]
This application note provides a detailed guide to the Buchwald-Hartwig amination of a particularly intriguing bifunctional substrate: 2-(Aminomethyl)-4-iodoaniline. This molecule presents a unique synthetic challenge and opportunity due to the presence of two distinct primary amine functionalities—an aliphatic aminomethyl group and an aromatic amino group—as well as a reactive aryl iodide. The selective functionalization of this scaffold can lead to a diverse array of molecular architectures with significant potential in drug discovery. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols for selective amination, and offer troubleshooting strategies to overcome common hurdles.
Understanding the Mechanism: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to furnish the desired arylamine and regenerate the active palladium(0) catalyst.[1][2]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl.[5] The aryl iodide of 2-(aminomethyl)-4-iodoaniline is therefore highly susceptible to oxidative addition, making it the primary site of reaction.
The Synthetic Challenge: Selective Amination of a Bifunctional Substrate
The presence of two primary amine groups in 2-(aminomethyl)-4-iodoaniline introduces a significant challenge: achieving selectivity. Without a protection strategy, several side reactions can occur, including:
-
Intramolecular cyclization: The aminomethyl group could react with the activated aryl-palladium intermediate of the same molecule.
-
Intermolecular polymerization: The arylamine of one molecule could react with the activated aryl-palladium intermediate of another, and vice-versa.
-
Bis-arylation: If an external amine is used, it could potentially displace both the iodide and, under harsher conditions, the amino group of the aniline.
To achieve a controlled and selective amination, one of the amine functionalities must be protected. The choice of protecting group is crucial and should be orthogonal to the conditions of the Buchwald-Hartwig reaction.
Experimental Protocols
Protocol 1: Selective N-Arylation of the Aromatic Amine via Protection of the Aliphatic Amine
This protocol details the protection of the more nucleophilic aliphatic amine, followed by the Buchwald-Hartwig amination at the aromatic amine position.
Workflow Diagram:
Figure 2: Workflow for selective N-arylation of the aromatic amine.
Step-by-Step Methodology:
-
Protection of the Aliphatic Amine:
-
Dissolve 2-(aminomethyl)-4-iodoaniline (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.2 equiv.).
-
Slowly add di-tert-butyl dicarbonate (Boc)2O (1.1 equiv.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
-
-
Buchwald-Hartwig Amination:
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the Boc-protected 2-(aminomethyl)-4-iodoaniline (1.0 equiv.), the desired aryl amine (1.2 equiv.), a palladium source (e.g., Pd2(dba)3, 2 mol%), a suitable ligand (e.g., XPhos or BrettPhos, 4 mol%), and a base (e.g., NaOtBu or K3PO4, 1.4 equiv.).[6][7]
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).[8]
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.[5][9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.[10]
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Deprotection:
-
Dissolve the purified, coupled product in DCM.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and TFA under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the final N-arylated product.
-
Protocol 2: Selective N-Alkylation of an Aryl Amine using Protected 2-(Aminomethyl)-4-iodoaniline
This protocol involves protecting the aromatic amine, leaving the aliphatic amine free for a subsequent Buchwald-Hartwig amination with an aryl halide.
Step-by-Step Methodology:
-
Protection of the Aromatic Amine:
-
Due to the lower nucleophilicity of the aromatic amine, a more reactive protecting group precursor or different reaction conditions might be necessary compared to the aliphatic amine. A common strategy is the formation of a carbamate or an amide.
-
-
Buchwald-Hartwig Amination:
-
Deprotection:
-
Choose a deprotection strategy that is orthogonal to the newly formed C-N bond.
-
Data Summary and Reaction Parameters
The optimal conditions for a Buchwald-Hartwig amination are highly substrate-dependent. A screening of catalysts, ligands, bases, and solvents is often necessary.
| Parameter | Recommended Starting Conditions | Rationale & Considerations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[5] |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos (1.2-2.4 equiv. to Pd) | Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the reaction.[7] BrettPhos is particularly effective for primary amines.[4] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.0 equiv.) | The choice of base is critical and can influence the reaction rate and functional group tolerance. Strong bases like NaOtBu are common, but weaker bases like K₃PO₄ or Cs₂CO₃ may be required for sensitive substrates.[3] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are crucial to prevent catalyst deactivation.[8][10] Toluene is often favored for reactions with aryl iodides.[4][6] |
| Temperature | 80-110 °C | The reaction typically requires heating, but excessively high temperatures can lead to catalyst decomposition.[9][11] |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen and moisture.[9][10] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Catalyst deactivation (oxygen or water contamination) - Inappropriate ligand or base selection - Low reaction temperature | - Ensure all reagents and solvents are pure, anhydrous, and degassed.[10] - Screen different ligands and bases.[12] - Increase the reaction temperature incrementally.[11] |
| Formation of Palladium Black | - Catalyst decomposition | - Lower the reaction temperature.[9] - Use a more robust ligand.[10] |
| Side Product Formation (e.g., Hydrodehalogenation) | - Presence of water - Suboptimal ligand | - Use rigorously dried solvents and reagents. - Screen different ligands. |
| Incomplete Reaction | - Insufficient reaction time - Catalyst poisoning | - Extend the reaction time. - Ensure the purity of all starting materials. Certain functional groups can act as catalyst poisons.[4][9] |
Conclusion
The Buchwald-Hartwig amination of 2-(aminomethyl)-4-iodoaniline is a powerful transformation for the synthesis of complex, nitrogen-containing molecules relevant to drug discovery. The key to a successful and selective reaction lies in the strategic use of protecting groups to differentiate the two primary amine functionalities. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can effectively control the outcome of this versatile C-N bond-forming reaction. This application note provides a solid foundation for the development of robust and scalable synthetic routes to novel compounds derived from this valuable bifunctional building block.
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-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Retrieved from [Link]
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Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
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PubMed. (2021, November 5). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. Retrieved from [Link]
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Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
- Bacsa, I., et al. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
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2-(Aminomethyl)-4-iodoaniline as a building block in drug discovery
An Application Guide to 2-(Aminomethyl)-4-iodoaniline: A Versatile Bifunctional Building Block for Modern Drug Discovery
Introduction: The Strategic Value of a Trifunctional Scaffold
In the intricate process of drug discovery, the selection of starting materials and key intermediates is paramount. An ideal building block offers not just a core scaffold but also multiple, orthogonally reactive sites for the systematic exploration of a chemical space. 2-(Aminomethyl)-4-iodoaniline is a premier example of such a scaffold, possessing three distinct functional groups that empower medicinal chemists to construct complex molecular architectures with precision and efficiency.
This molecule incorporates:
-
An aromatic iodo group : A highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents.[1][2]
-
A nucleophilic aniline (primary aromatic amine) : Its moderate basicity and nucleophilicity allow for selective amide bond formation, sulfonylation, or participation in further cross-coupling reactions.
-
A primary benzylic amine : A more basic and flexible nucleophile, ideal for forming amides, participating in reductive aminations, or serving as an attachment point for solubilizing groups.
The strategic arrangement of these groups on a single phenyl ring provides a robust platform for generating libraries of compounds, making it a "privileged" intermediate in the synthesis of targeted therapies, particularly kinase inhibitors.[1][3]
Physicochemical and Reactivity Profile
A comprehensive understanding of the molecule's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₉IN₂ | PubChem[4] |
| Molecular Weight | 248.07 g/mol | PubChem[4] |
| Appearance | Off-white to light brown solid | --- |
| IUPAC Name | 2-(Aminomethyl)-4-iodoaniline | PubChem[4] |
| CAS Number | 1025595-77-5 | --- |
Reactivity Overview: The molecule's synthetic utility stems from the differential reactivity of its three functional groups. The carbon-iodine bond is the primary site for transition metal-catalyzed reactions. The two amino groups exhibit distinct basicities and steric environments; the benzylic amine is more basic (pKa ~9-10) than the aniline (pKa ~4-5), allowing for selective functionalization under carefully controlled conditions.
Sources
Application Notes and Protocols for the Derivatization of the Aminomethyl Group on 2-(Aminomethyl)-4-iodoaniline
Introduction: The Strategic Importance of 2-(Aminomethyl)-4-iodoaniline in Medicinal Chemistry
2-(Aminomethyl)-4-iodoaniline is a highly valuable and versatile building block in the fields of medicinal chemistry and drug discovery. Its structure, featuring a primary aminomethyl group, an aniline nitrogen, and a strategically placed iodine atom, offers multiple points for chemical modification.[1][2][3] This dual reactivity allows for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug development programs.[1] The derivatization of the aminomethyl group, in particular, is a critical step in the synthesis of a wide array of pharmacologically active compounds, including anti-cancer agents and other therapeutics.[2][3]
This guide provides a comprehensive overview of key derivatization strategies for the aminomethyl group of 2-(Aminomethyl)-4-iodoaniline. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and field-proven insights to ensure successful and reproducible outcomes.
Understanding the Reactivity Landscape
The 2-(Aminomethyl)-4-iodoaniline molecule presents two primary nucleophilic centers: the aliphatic aminomethyl group and the aromatic aniline nitrogen. The aminomethyl group is generally more nucleophilic and less sterically hindered than the aniline nitrogen, making it the primary site of reaction under many conditions. However, the reactivity of the aniline nitrogen can be modulated by the electronic effects of the substituents on the aromatic ring. The presence of the electron-donating aminomethyl group and the electron-withdrawing iodine atom influences the electron density of the aniline nitrogen. Careful control of reaction conditions is therefore essential to achieve selective derivatization of the aminomethyl group.
Key Derivatization Strategies and Protocols
This section details several robust and widely applicable methods for the derivatization of the aminomethyl group on 2-(Aminomethyl)-4-iodoaniline.
N-Acylation: Formation of Amides
N-acylation is a fundamental transformation in organic synthesis, leading to the formation of a stable amide bond.[4] This reaction is widely used to introduce a variety of functional groups and to modify the physicochemical properties of the parent molecule.
Scientific Rationale
The acylation of the primary aminomethyl group proceeds via a nucleophilic addition-elimination mechanism.[5][6] The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[5] This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form the amide product.[5][6] The use of a base, such as pyridine or triethylamine, is often necessary to neutralize the acidic byproduct (e.g., HCl) and to drive the reaction to completion.[7]
Diagram: N-Acylation Workflow
Caption: General workflow for the N-acylation of 2-(Aminomethyl)-4-iodoaniline.
Experimental Protocol: Acetylation with Acetyl Chloride
-
Reagent Preparation:
-
Dissolve 2-(Aminomethyl)-4-iodoaniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (TEA) (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction:
-
Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
| Parameter | Value |
| Starting Material | 2-(Aminomethyl)-4-iodoaniline |
| Reagent | Acetyl Chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Table 1: Key parameters for the N-acetylation of 2-(Aminomethyl)-4-iodoaniline.
N-Sulfonylation: Formation of Sulfonamides
N-sulfonylation introduces a sulfonyl group to the aminomethyl nitrogen, forming a sulfonamide linkage. Sulfonamides are important structural motifs in many biologically active compounds.[8][9][10][11][12]
Scientific Rationale
Similar to N-acylation, N-sulfonylation proceeds through a nucleophilic attack of the aminomethyl group on the electrophilic sulfur atom of a sulfonyl chloride. A base is required to neutralize the generated HCl. The resulting sulfonamides are generally very stable. Recent advances have also explored photocatalyzed methods for the sulfonylation of anilines, which can offer milder reaction conditions.[8][9][10]
Diagram: N-Sulfonylation Reaction
Caption: The catalytic cycle of reductive amination.
Experimental Protocol: Reductive Amination with Benzaldehyde
-
Reagent Preparation:
-
Dissolve 2-(Aminomethyl)-4-iodoaniline (1.0 eq) and benzaldehyde (1.0 eq) in methanol.
-
Add a few drops of glacial acetic acid to catalyze imine formation.
-
-
Reaction:
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
| Parameter | Value |
| Starting Material | 2-(Aminomethyl)-4-iodoaniline |
| Reagent | Benzaldehyde |
| Reducing Agent | Sodium Borohydride |
| Solvent | Methanol |
| Catalyst | Glacial Acetic Acid |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-5 hours |
| Typical Yield | 70-85% |
Table 3: Key parameters for the reductive amination of 2-(Aminomethyl)-4-iodoaniline.
Troubleshooting and Considerations
-
Side Reactions: The primary potential side reaction is the derivatization of the aniline nitrogen. To minimize this, it is crucial to control the stoichiometry of the reagents and the reaction temperature. In some cases, protection of the aniline nitrogen may be necessary.
-
Purification: The basic nature of the starting material and some of the products may require specific purification techniques. For instance, the use of a basic alumina column or the addition of a small amount of triethylamine to the eluent during silica gel chromatography can improve separation. [13]* Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the derivatized products. [14][15][16][17]
Conclusion
The derivatization of the aminomethyl group on 2-(Aminomethyl)-4-iodoaniline is a critical enabling step in the synthesis of novel compounds for drug discovery. The protocols outlined in this guide for N-acylation, N-sulfonylation, and reductive amination provide robust and reliable methods for achieving these transformations. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize this versatile building block to advance their research and development efforts.
References
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- Amino protecting group—triphenylmethyl series - Suzhou Highfine Biotech. (2025, July 11).
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- N,N-diethyl acetamide | Class 12| Land of Chemistry | - YouTube. (2024, March 29).
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- Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
- Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction - MDPI. (2022, September 26).
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- Protecting Groups in Organic Synthesis-1 Ready - UT Southwestern Research Labs. (n.d.).
- Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea - Sciforum : Event management platform. (2023, November 15).
- WO/2021/001424 METHOD FOR THE PURIFICATION OF ANILINE - WIPO Patentscope. (2021, January 7).
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermofisher.com. (n.d.).
- N-Dealkylation of Amines - PMC. (n.d.).
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- Derivatization of Amines | PDF | Amine | Gas Chromatography - Scribd. (n.d.).
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Application Note: Scale-Up Synthesis and Purification of 2-(Aminomethyl)-4-iodoaniline
Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Scientific Rationale
2-(Aminomethyl)-4-iodoaniline is a highly valuable bifunctional building block frequently utilized in the synthesis of kinase inhibitors, benzimidazole derivatives, and advanced pharmaceutical intermediates. The molecule features an aryl iodide—primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira)—and an ortho-aminomethylaniline motif ideal for heterocycle cyclization.
The primary starting material for this synthesis is the commercially available 2-amino-5-iodobenzonitrile [1]. However, scaling up the reduction of the nitrile group to a primary amine presents a significant chemoselectivity challenge.
The Chemoselectivity Challenge: Avoiding Hydrodehalogenation
Standard industrial nitrile reductions often rely on catalytic hydrogenation (e.g., Raney Nickel or Pd/C with H₂). However, applying these conditions to an aryl iodide almost invariably results in competitive hydrodehalogenation , cleaving the sensitive C–I bond and destroying the molecule's cross-coupling potential. Alternatively, Lithium Aluminum Hydride (LiAlH₄) is overly aggressive, poses severe thermal runaway hazards at scale, and can also lead to partial deiodination.
The Solution: Borane-THF (BH₃·THF) Reduction
To achieve a self-validating, highly chemoselective process, this protocol utilizes Borane-Tetrahydrofuran (BH₃·THF) [2]. Borane acts as an electrophilic reducing agent, coordinating directly to the lone pair of the nitrile nitrogen before transferring hydride.
-
Causality of Reagent Choice: BH₃·THF reduces the nitrile smoothly without interacting with the electron-rich aryl halide, preserving the C–I bond entirely [3].
-
Mechanistic Quench: The reduction generates a highly stable amine-borane adduct ( R−NH2⋅BH3 ). A simple aqueous quench is insufficient to break this B–N bond. Therefore, an acidic methanolysis step (MeOH/HCl) is strictly required to cleave the adduct, volatilize the boron as trimethyl borate ( B(OMe)3 ), and precipitate the product directly as a highly pure dihydrochloride salt.
Process Workflow
Fig 1: Chemoselective workflow for the scale-up synthesis of 2-(aminomethyl)-4-iodoaniline.
Experimental Protocol: 100-Gram Scale-Up
This protocol is designed as a self-validating system : the use of specific In-Process Controls (IPCs) ensures that downstream steps are only initiated when upstream chemical milestones are analytically confirmed, preventing batch failure.
Materials Required
-
2-Amino-5-iodobenzonitrile: 100.0 g (0.41 mol)
-
BH₃·THF (1.0 M in THF): 1.43 L (1.43 mol, 3.5 equiv.)
-
Anhydrous THF: 500 mL
-
Methanol (Anhydrous): 300 mL
-
HCl in Dioxane (4.0 M): 400 mL
-
Methyl tert-butyl ether (MTBE): 1.0 L
Phase 1: Chemoselective Reduction
-
System Preparation: Purge a 5 L jacketed glass reactor with N₂ for 15 minutes. Ensure the system is strictly anhydrous, as BH₃ reacts violently with moisture.
-
Substrate Charging: Charge 100.0 g of 2-amino-5-iodobenzonitrile and 500 mL of anhydrous THF into the reactor. Stir at 250 rpm until fully dissolved.
-
Cooling: Chill the reaction mixture to 0–5 °C using the reactor jacket.
-
Borane Addition: Add 1.43 L of 1.0 M BH₃·THF dropwise via an addition funnel over 2 hours.
-
Causality Note: The free aniline group will react with the first equivalent of borane, evolving H₂ gas exothermically. Controlled addition is critical for thermal and pressure management.
-
-
Heating: Once addition is complete, gradually warm the reactor to 65 °C (gentle reflux) and maintain for 12 hours.
-
Self-Validation Checkpoint (IPC 1): Sample the reaction mixture, quench a 0.5 mL aliquot into MeOH, and analyze via HPLC (UV 254 nm).
-
Pass Criteria: ≤ 1.0% starting material remaining.
-
Fail Action: If > 1.0% remains, add an additional 0.5 equiv. of BH₃·THF and reflux for 2 more hours.
-
Phase 2: Quench and Borate Cleavage
-
Cooling: Cool the verified reaction mixture back to 0–5 °C.
-
Methanol Quench: Cautiously add 300 mL of anhydrous Methanol dropwise over 1 hour.
-
Causality Note: Methanol reacts with unreacted borane to form trimethyl borate and H₂ gas. Heavy foaming will occur.
-
-
Acidic Cleavage: Add 400 mL of 4.0 M HCl in Dioxane dropwise.
-
Adduct Disruption: Heat the mixture to 60 °C for 2 hours.
-
Causality Note: The amine-borane complex is highly stable. The combination of heat and strong acid forces the protonation of the amine, permanently breaking the B–N bond and releasing the product as a dihydrochloride salt.
-
Phase 3: Isolation and Purification
-
Concentration: Concentrate the reaction mixture under reduced pressure (40 °C, 50 mbar) to roughly one-third of its original volume to remove THF and volatile trimethyl borate.
-
Precipitation: Transfer the concentrated slurry back to the reactor and add 1.0 L of MTBE under vigorous stirring (400 rpm) at 20 °C. Stir for 2 hours to fully precipitate the dihydrochloride salt.
-
Filtration: Filter the off-white suspension through a sintered glass funnel (Porosity 3) under vacuum. Wash the filter cake with cold MTBE (2 × 200 mL).
-
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to constant weight.
Quantitative Data Presentation
The following table summarizes the expected analytical specifications for the isolated 2-(Aminomethyl)-4-iodoaniline dihydrochloride upon successful execution of this scale-up protocol.
| Analytical Parameter | Target Specification | Analytical Method |
| Appearance | Off-white to pale yellow crystalline powder | Visual Inspection |
| Isolated Yield | 82% – 88% (approx. 108 – 116 g) | Gravimetric |
| Chemical Purity | ≥ 98.5% (a/a) | HPLC (Reverse Phase, UV 254 nm) |
| Des-Iodo Impurity | ≤ 0.1% | HPLC / LC-MS |
| Mass Spectrometry | m/z 249.0 [M+H]⁺ (Free base) | LC-MS (ESI+) |
| ¹H NMR (DMSO-d₆) | δ 8.50 (br s, 3H), 7.65 (d, J = 2.0 Hz, 1H), 7.45 (dd, J = 8.5, 2.0 Hz, 1H), 6.60 (d, J = 8.5 Hz, 1H), 4.05 (s, 2H) | 400 MHz NMR |
References
- Process for the preparation of lapatinib and it's pharmaceutically acceptable salts (Synthesis of 2-amino-5-iodobenzonitrile starting material). Google Patents (US8664389B2).
-
A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib (Discussion on chemoselective nitrile reductions in the presence of sensitive functional groups). RSC Publishing. Available at:[Link]
Application Note: 2-(Aminomethyl)-4-iodoaniline in Active Pharmaceutical Ingredient (API) Synthesis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Molecule in Focus: 2-(Aminomethyl)-4-iodoaniline (CAS: 166883-36-9)
Executive Summary & Mechanistic Rationale
In modern active pharmaceutical ingredient (API) synthesis, particularly within the development of targeted kinase inhibitors (e.g., EGFR, VEGFR, and BTK inhibitors), the rapid and regioselective construction of nitrogen-rich heterocycles is paramount. 2-(Aminomethyl)-4-iodoaniline [1] serves as a highly versatile, bifunctional building block that enables the streamlined synthesis of complex pharmacophores.
The strategic value of this molecule lies in its orthogonal reactivity profile :
-
Chemoselective Amine Reactivity: The molecule possesses both an aliphatic benzylamine ( −CH2NH2 ) and an aromatic aniline ( −NH2 ). Due to the lack of resonance stabilization with the aromatic ring, the aliphatic amine exhibits significantly higher nucleophilicity. This allows for predictable, stepwise electrophilic attacks (e.g., acylation or phosgenation) without the need for cumbersome protecting group strategies.
-
Inert Halogen Handle: The para-iodo substituent remains completely inert during standard cyclization conditions (e.g., urea or phosgene-mediated ring closures). However, its low carbon-iodine bond dissociation energy makes it an ideal, highly reactive handle for late-stage palladium-catalyzed cross-coupling reactions (Suzuki, Heck, or Buchwald-Hartwig)[2].
Fig 1: Chemoselective reactivity mapping of 2-(Aminomethyl)-4-iodoaniline.
Key Synthetic Workflow: Quinazolinone Core Assembly
One of the most critical applications of 2-(Aminomethyl)-4-iodoaniline is its conversion into 6-Iodo-3,4-dihydroquinazolin-2(1H)-one (CAS: 166883-37-0)[3][4]. This bicyclic scaffold is a privileged structure in medicinal chemistry.
The transformation is achieved via a one-pot cyclization using triphosgene. Triphosgene is selected over phosgene gas due to its solid state, which drastically improves laboratory safety and allows for precise stoichiometric control. The reaction proceeds via the initial formation of an isocyanate at the more nucleophilic aliphatic amine, followed by rapid intramolecular trapping by the adjacent aniline.
Fig 2: Synthetic workflow from 2-(Aminomethyl)-4-iodoaniline to an advanced API scaffold.
Experimental Protocols
Protocol A: Synthesis of 6-Iodo-3,4-dihydroquinazolin-2(1H)-one
This protocol is designed to be self-validating. The color change and precipitation events serve as visual checkpoints for reaction progression.
Reagents & Materials:
-
2-(Aminomethyl)-4-iodoaniline (1.0 eq, 10 mmol, 2.48 g)
-
Triphosgene (0.38 eq, 3.8 mmol, 1.13 g) Note: 0.33 eq is theoretically sufficient, a slight excess ensures complete conversion.
-
N,N -Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol, 4.35 mL)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon, dissolve 2-(Aminomethyl)-4-iodoaniline in 40 mL of anhydrous DCM.
-
Base Addition: Add DIPEA to the solution. Stir for 5 minutes. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling is mandatory to suppress intermolecular side reactions (polymerization) and control the exothermic nature of phosgenation.
-
Electrophile Addition: Dissolve triphosgene in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel.
-
Cyclization: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4 hours. Validation Check: A white to pale-yellow precipitate (the product) will begin to form after 1-2 hours as the cyclized product has low solubility in DCM.
-
Quenching & Workup: Quench the reaction by carefully adding 20 mL of saturated aqueous NaHCO3 . Stir vigorously for 15 minutes.
-
Isolation: Filter the suspension through a Büchner funnel. Wash the filter cake sequentially with cold DCM (2 x 10 mL) and water (2 x 20 mL).
-
Drying: Dry the solid in a vacuum oven at 45 °C overnight to yield 6-Iodo-3,4-dihydroquinazolin-2(1H)-one as a white solid.
Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling
Utilizing the preserved iodo-handle for API elaboration.
Step-by-Step Methodology:
-
Charge a Schlenk flask with 6-Iodo-3,4-dihydroquinazolin-2(1H)-one (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq).
-
Add a degassed solvent mixture of 1,4-Dioxane/ H2O (4:1 v/v).
-
Evacuate and backfill the flask with Argon (3 cycles). Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the Pd(0) active catalytic species.
-
Heat the mixture to 90 °C for 12 hours.
-
Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4 , and purify via silica gel chromatography.
Quantitative Data & Optimization Summaries
The following tables summarize the optimization parameters for the cyclization step and the expected analytical characterization of the intermediates.
Table 1: Reaction Optimization for Cyclization (Protocol A)
| Entry | Solvent | Base | Temperature Profile | Yield (%) | Purity (HPLC) | Observation / Causality |
| 1 | THF | Et3N | RT (No cooling) | 45% | 72% | High oligomerization due to rapid, uncontrolled reaction. |
| 2 | THF | DIPEA | 0 °C to RT | 78% | 91% | Better control, but product partially soluble, lowering isolated yield. |
| 3 | DCM | Et3N | 0 °C to RT | 82% | 94% | Good yield, but Et3N caused slight discoloration. |
| 4 | DCM | DIPEA | 0 °C to RT | 92% | >98% | Optimal. Product precipitates cleanly; DIPEA prevents side reactions. |
Table 2: Analytical Characterization of 6-Iodo-3,4-dihydroquinazolin-2(1H)-one
| Analytical Method | Expected Result / Specification | Diagnostic Significance |
| LC-MS (ESI+) | m/z 275.0 [M+H]+ | Confirms molecular weight (Exact Mass: 273.96). |
| 1 H NMR (DMSO- d6 ) | δ 9.15 (s, 1H), 7.42 (dd, 1H), 7.35 (d, 1H), 6.60 (d, 1H), 6.55 (s, 1H), 4.25 (s, 2H) | Disappearance of primary amine signals; appearance of distinct urea NH protons. |
| 13 C NMR | δ 153.2 (C=O), 136.5, 135.2, 128.4, 116.3, 83.5 (C-I), 42.1 ( CH2 ) | Peak at ~153 ppm confirms successful urea carbonyl insertion. |
| Melting Point | > 250 °C (Decomp.) | High melting point is characteristic of hydrogen-bonded quinazolinones. |
References
- 1369098-29-2,Methyl 3-Oxotetrahydro-2H-thiopyran-4-carboxylate ... (AccelaChem).
- Application of N,N-Bis(diphenylphosphino)aniline Palladium(II) Complexes as Precatalysts in Heck Coupling Reactions (ResearchGate).
- 166883-37-0 | 6-Iodo-3,4-dihydroquinazolin-2(1H)-one (A2B Chem).
- 1369098-29-2,Methyl 3-Oxotetrahydro-2H-thiopyran-4-carboxylate ... (AccelaChem).
Sources
- 1. 1369098-29-2,Methyl 3-Oxotetrahydro-2H-thiopyran-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. researchgate.net [researchgate.net]
- 3. a2bchem.com [a2bchem.com]
- 4. 1369098-29-2,Methyl 3-Oxotetrahydro-2H-thiopyran-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Application Note: 2-(Aminomethyl)-4-iodoaniline as a Privileged Scaffold in Medicinal Chemistry and Targeted Drug Discovery
Executive Summary
2-(Aminomethyl)-4-iodoaniline (CAS 166883-36-9) is a highly versatile, trifunctional building block utilized extensively in modern medicinal chemistry. Featuring a primary aromatic amine, a primary aliphatic amine, and a para-positioned iodine atom, this scaffold enables highly orthogonal synthetic strategies [1]. It is particularly valuable for constructing nitrogen-containing heterocycles—such as quinazolines, quinazolinones, and benzimidazoles—which serve as privileged pharmacophores in the development of kinase inhibitors, peptidomimetics, and targeted oncological therapies.
This application note provides an in-depth analysis of the molecule's reactivity profile, details its strategic applications in drug discovery, and outlines self-validating experimental protocols for its functionalization.
Structural & Physicochemical Profiling
The synthetic utility of 2-(Aminomethyl)-4-iodoaniline stems directly from the differential reactivity of its three functional groups. Understanding this causality is critical for designing chemoselective reactions without relying on cumbersome protecting-group strategies.
Quantitative Data and Reactivity Comparison
Table 1: Physicochemical Properties of 2-(Aminomethyl)-4-iodoaniline
| Property | Value / Description |
| CAS Number | 166883-36-9 |
| Chemical Formula | C₇H₉IN₂ |
| Molecular Weight | 248.07 g/mol |
| Physical State | Solid (typically light yellow to brown powder) |
| Key Structural Motif | Ortho-substituted diamine with a para-halogen |
Table 2: Orthogonal Reactivity Profile
| Functional Group | Relative Reactivity | Causality & Synthetic Application |
| Aminomethyl (-CH₂NH₂) | High Nucleophilicity (pKa ~9.5) | The aliphatic amine lacks resonance stabilization, making its lone pair highly available. It acts as the primary nucleophile in initial electrophilic attacks (e.g., forming imines with aldehydes). |
| Aniline (-NH₂) | Moderate Nucleophilicity (pKa ~4.6) | The lone pair is delocalized into the aromatic ring. It typically participates in secondary, intramolecular cyclization steps to form stable heterocycles like quinazolines[2]. |
| Aryl Iodide (-I) | High Electrophilicity (in Pd/Cu cycles) | The C-I bond has a lower bond dissociation energy than C-Br or C-Cl, allowing for rapid oxidative addition by Pd(0) at lower temperatures, preserving the sensitive diamine core during late-stage Suzuki or Heck couplings[3]. |
Strategic Applications in Medicinal Chemistry
Synthesis of Quinazoline-Based Kinase Inhibitors
The 1,2-diamine-like architecture of 2-(aminomethyl)anilines is a classic precursor for quinazoline and tetrahydroquinazoline cores. When reacted with aldehydes, orthoesters, or carboxylic acids, the molecule undergoes a predictable cyclocondensation. The resulting 6-iodoquinazoline derivatives are direct structural analogs to the core scaffolds found in blockbuster EGFR inhibitors (e.g., Gefitinib, Erlotinib).
Late-Stage Diversification via Cross-Coupling
In drug discovery, the ability to generate a broad library of analogs from a single advanced intermediate is paramount. The iodine atom at the 4-position serves as a perfect handle for late-stage diversification. Because oxidative addition into the C-I bond is kinetically favored, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings can be executed under mild conditions, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) at the C6 position of the resulting quinazoline [3].
Development of Peptidomimetics
Beyond heterocycles, the rigid aromatic backbone combined with the flexible aminomethyl group makes this compound an excellent starting point for synthesizing reduced amide bond peptidomimetics. Such structures have been successfully deployed as selective inhibitors of enzymes like neuronal Nitric Oxide Synthase (nNOS), where the spatial arrangement of the amines dictates isoform selectivity [4].
Experimental Protocols
The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each mechanistic step before proceeding.
Protocol A: Regioselective Synthesis of 6-Iodo-1,2,3,4-tetrahydroquinazoline
Objective: Construct the saturated heterocyclic core via chemoselective cyclocondensation.
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-(Aminomethyl)-4-iodoaniline (1.0 eq, 2.48 g, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Electrophilic Addition: Add the desired aryl aldehyde (1.05 eq, 10.5 mmol) dropwise at 0 °C.
-
Causality: Cooling to 0 °C ensures the highly nucleophilic aliphatic amine reacts selectively to form the intermediate imine, preventing uncontrolled polymerization.
-
-
Catalysis & Cyclization: Add a catalytic amount of iodine (10 mol%) or p-toluenesulfonic acid (p-TsOH). Warm the reaction to room temperature and stir for 4–6 hours.
-
Causality: The acid catalyst activates the imine carbon, facilitating the intramolecular nucleophilic attack by the less reactive aniline nitrogen to close the 6-membered ring [2].
-
-
Validation (In-Process): Monitor via TLC (EtOAc/Hexane 1:1). The starting material (R_f ~0.2) should disappear, replaced by a new UV-active spot (R_f ~0.5).
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (if iodine was used) or NaHCO₃. Extract with DCM (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation (Analytical): Confirm structure via ¹H NMR. The disappearance of the aldehyde proton (~9.5 ppm) and the appearance of a new aminal methine proton (~5.5–6.0 ppm) validates successful cyclization.
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling
Objective: Diversify the 6-iodoquinazoline intermediate via Pd-catalyzed cross-coupling.
-
Preparation: Charge a microwave vial with the 6-iodoquinazoline intermediate (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.2 eq, 0.6 mmol), and K₂CO₃ (2.5 eq, 1.25 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).
-
Causality: The bidentate dppf ligand provides a sterically demanding environment that accelerates reductive elimination, while the high reactivity of the C-I bond ensures rapid oxidative addition even at moderate temperatures [3].
-
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL). Seal the vial and purge with N₂ for 5 minutes.
-
Reaction: Heat in a microwave reactor at 90 °C for 30 minutes.
-
Validation (In-Process): Analyze an aliquot via LC-MS. The mass spectrum should show the complete disappearance of the iodine-containing isotope pattern and the appearance of the target mass[M+H]⁺.
-
Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.
Visualizations
Orthogonal Synthesis Workflow
Workflow for orthogonal functionalization of 2-(Aminomethyl)-4-iodoaniline.
Pharmacological Pathway: RTK Inhibition
Mechanism of action for quinazoline-based RTK inhibitors derived from the scaffold.
References
-
Chatterjee, et al. "Base-Promoted Synthesis of 2-Aryl Quinazolines from 2-Aminobenzylamines in Water." The Journal of Organic Chemistry, 2018. Available at:[Link]
-
Erdal, et al. "Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions." ResearchGate, 2008. Available at:[Link]
-
Huang, et al. "Aromatic Reduced Amide Bond Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase." Journal of Medicinal Chemistry, 2003. Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimization of Buchwald-Hartwig Amination for 2-(Aminomethyl)-4-iodoaniline
Welcome to the technical support resource for the optimization of the Buchwald-Hartwig amination of 2-(Aminomethyl)-4-iodoaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific C-N cross-coupling reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your experiments.
Introduction: Navigating the Challenges
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[1][2] However, the substrate 2-(Aminomethyl)-4-iodoaniline presents a unique set of challenges due to the presence of two distinct primary amine functionalities: a reactive aromatic amine and a potentially coordinating aliphatic amine. This guide will provide a structured approach to overcoming these hurdles and achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the Buchwald-Hartwig amination of 2-(Aminomethyl)-4-iodoaniline.
Q1: I am observing low to no conversion of my starting material. What are the likely causes?
Low or no product yield is a frequent challenge and can be attributed to several factors, including catalyst deactivation, suboptimal ligand or base selection, or issues with reagent purity.
-
Catalyst Inactivity: The active Pd(0) species might not be forming efficiently from the precatalyst.[3] Using modern palladacycle precatalysts (e.g., G3 or G4) often provides more reliable results than traditional sources like Pd(OAc)₂.[3]
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[3][4] For primary amines, ligands such as BrettPhos are often effective.[3][5]
-
Incorrect Base Selection: The base deprotonates the amine, but an incompatible choice can hinder the reaction.[3] Strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but for sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, possibly at elevated temperatures.[3]
-
Reagent and Solvent Purity: Water and oxygen can lead to catalyst decomposition.[6] Ensure all solvents are anhydrous and thoroughly degassed, and that all reagents are of high purity.[6]
Q2: I am seeing the formation of multiple unidentified side products. What could they be and how can I minimize them?
The presence of two primary amine groups in 2-(Aminomethyl)-4-iodoaniline can lead to several side reactions.
-
Bis-arylation: The product of the initial amination can react further with another molecule of the aryl iodide. This is more likely if the secondary aniline product is more reactive than the primary amine starting material.[7] To mitigate this, using a larger excess of the amine coupling partner can be beneficial.[7]
-
Homocoupling: Dimerization of the aryl iodide can occur. Optimizing catalyst loading and reaction temperature can often minimize this side reaction.[3]
-
Hydrodehalogenation: The aryl iodide is reduced to the corresponding arene. This can be caused by moisture or other protic impurities.[3]
-
Intramolecular Cyclization: The aminomethyl group could potentially undergo intramolecular reactions. Careful selection of reaction conditions is crucial to favor the desired intermolecular coupling.
Q3: How do I choose the optimal ligand for this specific transformation?
Ligand selection is critical for a successful Buchwald-Hartwig amination.[4] For primary amines, bulky, electron-rich phosphine ligands are generally preferred.[8]
| Ligand Family | Recommended For | Key Features |
| Biaryl Phosphines (e.g., BrettPhos, XPhos) | Primary amines | Bulky and electron-rich, promoting both oxidative addition and reductive elimination.[8][9] |
| Ferrocenyl Phosphines (e.g., RuPhos) | Secondary amines, but can be effective for some primary amines. | Offer good stability and activity.[3] |
| Bidentate Phosphines (e.g., BINAP, DPPF) | Can be effective for primary amines and aryl iodides. | Believed to prevent the formation of unreactive palladium iodide dimers.[1] |
A systematic screening of ligands is often the most effective approach to identify the optimal choice for your specific substrate combination.[6]
Q4: What is the best base and solvent combination for this reaction?
The choice of base and solvent are interdependent and crucial for success.
-
Bases: Strong, non-nucleophilic bases are generally used to deprotonate the amine.[3] However, the presence of the aminomethyl group may require a milder base to avoid side reactions.
-
Solvents: Anhydrous and degassed solvents are essential.[6]
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. m.youtube.com [m.youtube.com]
- 9. entegris.com [entegris.com]
Validation & Comparative
A Comparative Guide to Iodoaniline Scaffolds: 2-(Aminomethyl)-4-iodoaniline vs. Traditional Alternatives in Drug Discovery
As a Senior Application Scientist in early-phase drug discovery, I frequently evaluate bifunctional building blocks to optimize the synthesis of complex heterocyclic libraries. Iodoanilines are foundational to this effort, serving as versatile linchpins for palladium-catalyzed cross-coupling reactions.
However, not all iodoanilines offer the same strategic value. While simple scaffolds like 4-iodoaniline and 2-iodoaniline are staples for linear extensions and standard heteroannulations, the demand for highly functionalized, three-dimensional fused ring systems (such as tetrahydroquinazolines) requires more sophisticated precursors. This guide objectively compares 2-(Aminomethyl)-4-iodoaniline (CAS 166883-36-9) against traditional iodoaniline alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary to leverage its unique bifunctional reactivity.
Structural and Electronic Comparison (The "Why")
The utility of an iodoaniline scaffold is dictated by the electronic interplay between its nucleophilic (amine) and electrophilic (aryl iodide) sites. Traditional scaffolds often possess a single nucleophilic handle, requiring lengthy synthetic detours to build fused heterocycles.
Table 1: Structural and Electronic Comparison of Iodoaniline Scaffolds
| Scaffold | Key Functional Groups | Primary Application | Reactivity Profile |
| 4-Iodoaniline | -NH₂, -I (para) | Linear extensions, Stille/Sonogashira coupling[1] | Single nucleophilic site; prone to oxidation. |
| 2-Iodoaniline | -NH₂, -I (ortho) | Larock indole synthesis[2] | Ortho-effect enables heteroannulation with internal alkynes. |
| 2-Amino-5-iodobenzoic acid | -NH₂, -COOH, -I | Quinazolinone synthesis[3] | Requires harsh activation (e.g., SOCl₂, POCl₃) for cyclization. |
| 2-(Aminomethyl)-4-iodoaniline | -NH₂, -CH₂NH₂, -I | Tetrahydroquinazoline & complex fused scaffolds[4] | Bifunctional nucleophile; allows regioselective kinetic control. |
The Causality of Chemoselectivity
The strategic advantage of 2-(Aminomethyl)-4-iodoaniline lies in its two distinct amino groups. The aniline amine (-NH₂) is conjugated with the aromatic ring, rendering it a relatively weak nucleophile (pKa ~4.6). In stark contrast, the benzylic aliphatic amine (-CH₂NH₂) is not conjugated and is significantly more basic and nucleophilic (pKa ~9.0). This drastic electronic differentiation allows chemists to exploit kinetic control . By carefully modulating temperature and stoichiometry, one can selectively functionalize the aliphatic amine without touching the aniline, eliminating the need for complex, orthogonal protecting group strategies that plague 2-amino-5-iodobenzoic acid workflows[5].
Mechanistic Workflow: Regioselective Functionalization & Cyclization
The following workflow illustrates the logical progression from the raw bifunctional scaffold to a complex fused heterocycle, relying on the predictable chemoselectivity of the benzylic amine.
Workflow for the regioselective functionalization and cyclization of 2-(Aminomethyl)-4-iodoaniline.
Comparative Performance Data
When synthesizing fused quinazoline-type scaffolds, the choice of starting material directly impacts the step economy and environmental footprint of the synthesis.
Table 2: Synthesis of Fused Quinazoline Scaffolds: 2-(Aminomethyl)-4-iodoaniline vs. 2-Amino-5-iodobenzoic Acid
| Parameter | 2-(Aminomethyl)-4-iodoaniline | 2-Amino-5-iodobenzoic Acid |
| Target Scaffold | Tetrahydroquinazolines / Quinazolines | Quinazolinones |
| Step Economy | 2 Steps (Protection → Cyclization) | 3-4 Steps (Activation → Amidation → Cyclization) |
| Regioselectivity | >95% (Kinetic control via pKa difference) | Moderate (Requires orthogonal protecting groups) |
| Typical Yield | 75 - 85% | 50 - 65%[3] |
| Reaction Conditions | Mild (0 °C to RT) | Harsh (Reflux, POCl₃ or SOCl₂)[3] |
Insight: While 2-amino-5-iodobenzoic acid is a proven precursor for antimycobacterial aminoquinazolinones[6], its carboxylic acid moiety requires harsh dehydrating agents (like POCl₃/PCl₅) to force cyclization[3]. 2-(Aminomethyl)-4-iodoaniline bypasses this thermodynamic hurdle. The pre-installed benzylic amine readily undergoes mild condensation with aldehydes or orthoesters, driving cyclization through favorable entropy and the nucleophilicity of the adjacent aniline.
Experimental Protocols (Self-Validating)
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific mechanistic rationale and built-in analytical checkpoints.
Protocol 1: Regioselective Boc-Protection of 2-(Aminomethyl)-4-iodoaniline
Objective: Selectively protect the highly nucleophilic aliphatic amine while leaving the aniline available for subsequent cyclization.
-
Preparation: Dissolve 2-(Aminomethyl)-4-iodoaniline (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Causality: Lowering the temperature maximizes the kinetic differentiation between the aliphatic and aromatic amines. At 0 °C, the activation energy barrier for the aniline reaction is insurmountable, preventing over-protection.
-
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over 30 minutes.
-
Reaction Monitoring (Self-Validation): Stir for 2 hours at 0 °C. Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the highly polar baseline spot (starting material, ninhydrin positive) is consumed, yielding a single new UV-active spot (Rf ~0.4). LC-MS must confirm the desired mono-protected mass ([M+H]⁺ = 349.0).
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the N-Boc Intermediate
Objective: Install an aryl/heteroaryl group at the C4 position via Pd-catalyzed cross-coupling prior to cyclization.
-
Preparation: In a Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Causality: The biphasic system is essential. Dioxane dissolves the organic substrates, while water solvates the inorganic base. The dissolved hydroxide/carbonate must coordinate with the boronic acid to form the reactive, electron-rich "ate" complex required for transmetalation.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive flow of argon.
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and minimizing undesired protodehalogenation side reactions.
-
-
Heating and Monitoring (Self-Validation): Heat the mixture to 80 °C. The solution will transition from a clear red/orange to a dark brown suspension as Pd(0) black precipitates. After 4 hours, verify via LC-MS. The disappearance of the characteristic iodine isotope pattern and the emergence of the coupled product mass confirm successful C-C bond formation.
-
Workup: Filter through a Celite pad to remove palladium residues, extract with EtOAc, wash with brine, dry, and purify via flash chromatography.
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Comparative Guide: 2-(Aminomethyl)-4-iodoaniline vs. 4-Iodoaniline in Palladium-Catalyzed Cross-Coupling
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, cross-coupling efficiency, and self-validating experimental protocols.
Executive Summary
In pharmaceutical synthesis and materials science, halogenated anilines are indispensable building blocks for carbon-carbon (C–C) and carbon-heteroatom (C–X) bond formation. While 4-iodoaniline is universally recognized for its high efficiency in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings), its structurally complex derivative, 2-(aminomethyl)-4-iodoaniline , presents a significant synthetic hurdle.
The presence of an ortho-aminomethyl group relative to the primary aniline amine fundamentally alters the molecule's interaction with transition metal catalysts. This guide provides an objective, data-driven comparison of their cross-coupling efficiencies, explaining the mechanistic causality behind their divergent behaviors and providing field-proven protocols to overcome catalyst poisoning.
Mechanistic Analysis: The Chelation Dilemma
To understand the disparity in cross-coupling efficiency between these two substrates, one must analyze their coordination chemistry with Palladium (Pd) catalysts.
4-Iodoaniline: Facile Oxidative Addition
4-Iodoaniline features a highly reactive carbon-iodine (C–I) bond positioned para to an electron-donating amino (-NH₂) group. The lone pair on the single nitrogen atom does not form a stable chelate with the Pd(0) or Pd(II) center under standard conditions. Consequently, the Pd(0) catalyst readily undergoes oxidative addition into the C–I bond, initiating a highly efficient catalytic cycle that often reaches quantitative yields within hours.
2-(Aminomethyl)-4-iodoaniline: Catalyst Poisoning via N,N'-Chelation
In stark contrast, 2-(aminomethyl)-4-iodoaniline possesses two primary amine groups—one aromatic and one aliphatic—situated ortho to one another. This specific spatial arrangement creates a powerful bidentate ligand capable of forming a highly stable, 6-membered metallacycle with Palladium[1].
When introduced unprotected into a cross-coupling reaction, the free amines outcompete the C–I bond for the Pd(0) metal center. This N,N'-chelation sequesters the catalyst, drastically raising the activation energy required for oxidative addition and leading to severe catalyst poisoning[2].
Mechanistic divergence: Facile oxidative addition vs. catalyst poisoning via N,N'-chelation.
Comparative Performance Data
The table below summarizes the quantitative performance of both substrates in a standard Suzuki-Miyaura cross-coupling with phenylboronic acid. The data illustrates the necessity of a protection strategy for the aminomethyl derivative.
| Substrate | Protection Strategy | Catalyst System | Time / Temp | Isolated Yield | Primary Failure Mode |
| 4-Iodoaniline | None required | 5 mol% Pd(PPh₃)₄ | 4 h / 80°C | 95 - 98% | N/A (Highly efficient) |
| 2-(Aminomethyl)-4-iodoaniline | Unprotected | 5 mol% Pd(PPh₃)₄ | 24 h / 80°C | < 15% | Catalyst sequestration |
| 2-(Aminomethyl)-4-iodoaniline | N,N'-di-Boc protected | 5 mol% Pd(dppf)Cl₂ | 6 h / 90°C | 82 - 88% * | Steric hindrance (minor) |
*Yield represents the cross-coupling step only. Overall yield depends on protection/deprotection efficiency.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, complete with specific in-process analytical checkpoints (TLC and LC-MS).
Protocol A: Direct Suzuki-Miyaura Coupling of 4-Iodoaniline
Because 4-iodoaniline does not poison the catalyst, it can be coupled directly using standard, mild conditions.
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk flask, add 4-iodoaniline (1.0 mmol, 219 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg). Evacuate and backfill the flask with Argon (3x).
-
Reaction: Inject degassed Toluene/EtOH/H₂O (2:1:1 v/v/v, 10 mL). Heat the vigorously stirred mixture at 80°C for 4 hours.
-
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The starting material (R_f ~ 0.6) should be completely consumed, replaced by a single UV-active spot (R_f ~ 0.4). LC-MS confirmation: Expected [M+H]⁺ for 4-phenylaniline is m/z 170.1.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield the biaryl product.
Protocol B: Protection-Directed Coupling of 2-(Aminomethyl)-4-iodoaniline
To prevent the bidentate coordination of the ortho-aminomethyl motif, both primary amines must be transiently protected. The tert-butyloxycarbonyl (Boc) group is ideal as its steric bulk and electron-withdrawing nature completely abrogate the Lewis basicity of the nitrogens[3].
Workflow for overcoming chelation in 2-(aminomethyl)-4-iodoaniline via transient Boc protection.
Step-by-Step Methodology:
-
Step 1: N,N'-di-Boc Protection
-
Dissolve 2-(aminomethyl)-4-iodoaniline (1.0 mmol, 248 mg) in anhydrous DCM (10 mL). Add Et₃N (3.0 mmol, 418 µL) and Boc₂O (2.5 mmol, 545 mg). Stir at room temperature for 12 hours.
-
Validation Checkpoint: LC-MS must show complete conversion to the di-Boc intermediate ([M+H]⁺ = 449.1 m/z). Wash with 1M HCl, dry, and concentrate.
-
-
Step 2: Suzuki-Miyaura Coupling
-
Combine the di-Boc intermediate (1.0 mmol), phenylboronic acid (1.5 mmol, 183 mg), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 36 mg) in a Schlenk flask.
-
Add degassed 1,4-Dioxane/H₂O (4:1, 10 mL). Heat at 90°C for 6 hours.
-
Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) should show product formation at R_f ~ 0.45. LC-MS: Expected [M+H]⁺ = 399.2 m/z. Extract with EtOAc and concentrate.
-
-
Step 3: Deprotection
-
Dissolve the crude coupled product in DCM (5 mL) and add Trifluoroacetic acid (TFA, 5 mL). Stir at room temperature for 2 hours.
-
Validation Checkpoint: LC-MS should confirm the loss of both Boc groups, yielding the free biaryl diamine ([M+H]⁺ = 199.1 m/z). Neutralize with saturated NaHCO₃, extract, and purify.
-
Strategic Recommendations for Drug Development
When designing synthetic routes for novel therapeutics:
-
Prioritize 4-Iodoaniline when the target molecule requires a simple aniline vector. Its plug-and-play nature saves steps, reduces waste, and minimizes the need for expensive, specialized ligands.
-
Anticipate Overhead with 2-(Aminomethyl)-4-iodoaniline: If the ortho-aminomethyl pharmacophore is strictly required for target binding (e.g., in specific kinase or nitric oxide synthase inhibitors), factor in a minimum of two additional synthetic steps (protection and deprotection) into your route scouting. Do not attempt direct late-stage functionalization on the unprotected diamine unless using highly specialized, strongly-binding ligands (like XPhos or SPhos) designed to outcompete the substrate's chelating ability.
References
- Alvarenga et al. (2016).PdCl2 Immobilized in Polyacrylamide: a Low Cost and Eco-Friendly Catalyst for Suzuki-Miyaura Reactions. Journal of the Brazilian Chemical Society (SciELO).
- Aydemir, M. et al. (2015).Application of N,N-Bis(diphenylphosphino)aniline Palladium(II) Complexes as Precatalysts in Heck Coupling Reactions. Turkish Journal of Chemistry (ResearchGate).
- Hah, J. M. et al. (2003).Aromatic Reduced Amide Bond Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry (ACS Publications).
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A Senior Application Scientist's Guide to Evaluating the Biological Activity of Novel 2-(Aminomethyl)-4-iodoaniline Derivatives
Introduction: Unveiling a Promising Chemical Scaffold
In the landscape of modern drug discovery, the identification of novel chemical scaffolds with potent and selective biological activity is a paramount objective. Aniline derivatives represent a privileged class of compounds, known to exhibit a wide spectrum of biological activities, including anticancer properties.[1][2] The introduction of an iodine atom to the aniline ring, as seen in 4-iodoaniline, offers a versatile building block for creating complex molecules, including targeted anti-cancer agents and medical imaging agents.[3] The iodine atom provides a reactive site for further chemical modification and can significantly influence the pharmacokinetic properties of a molecule.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of novel 2-(aminomethyl)-4-iodoaniline derivatives. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust evaluation cascade. Our objective is to not only determine the cytotoxic potential of these novel compounds but also to elucidate their mechanisms of action, laying the groundwork for further preclinical and clinical development.
The Rationale: Why Investigate 2-(Aminomethyl)-4-iodoaniline Derivatives?
The strategic combination of an aminomethyl group and an iodo-substituent on an aniline core presents a compelling rationale for investigation as potential anticancer agents. Aniline derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[1][5] Furthermore, iodo-containing compounds are known to generate reactive oxygen species (ROS), which can induce cellular damage and trigger apoptotic pathways in cancer cells.[6]
This specific structural arrangement offers several avenues for biological interaction:
-
DNA Intercalation: The planar aromatic ring could potentially interact with DNA, disrupting replication and transcription.[7]
-
Enzyme Inhibition: The aminomethyl group may interact with the active sites of key enzymes involved in cancer progression, such as kinases or dioxygenases like IDO/TDO, which are implicated in tumor immune evasion.[8]
-
Modulation of Signaling Pathways: These derivatives may interfere with critical cell survival and proliferation pathways, such as the PI3K/AKT or MAPK pathways.[9][10]
A systematic evaluation is crucial to dissect these potential mechanisms and identify the most promising derivatives for further development.
A Hierarchical Strategy for Biological Evaluation
The journey from a novel compound to a potential drug candidate is a multi-step process.[11] We advocate for a hierarchical approach that begins with broad in vitro screening and progressively narrows down to specific mechanistic studies and in vivo validation.[12][13] This strategy ensures that resources are focused on the most promising candidates.
Each novel derivative should be benchmarked against appropriate controls:
-
A Known Clinical Drug: A standard-of-care chemotherapeutic agent (e.g., Cisplatin, Doxorubicin) serves as a high-level benchmark for potency.[7][14]
-
Parent Scaffolds: Comparing activity to simpler molecules like 4-iodoaniline or 2-(aminomethyl)aniline helps to understand the contribution of each functional group.
-
Intra-series Comparison: Evaluating a library of related derivatives is essential for establishing a robust Structure-Activity Relationship (SAR).[15]
Part 1: In Vitro Profiling - From Cytotoxicity to Mechanism of Action
The initial phase of evaluation relies on a suite of in vitro cell-based assays to determine the fundamental biological effects of the compounds.
Primary Screen: Assessing General Cytotoxicity
The first critical question is whether the novel derivatives can kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17][18]
Causality: This assay is selected as a high-throughput primary screen because it provides a quantitative measure of a compound's ability to reduce cell viability.[19] The resulting IC₅₀ value—the concentration required to inhibit the growth of 50% of the cell population—is a critical parameter for comparing the potency of different compounds.[7][16] We must also assess cytotoxicity in a non-cancerous cell line to determine a preliminary selectivity index, a key indicator of potential therapeutic window.[17][20]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung) and a normal cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the 2-(aminomethyl)-4-iodoaniline derivatives (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[16]
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound and cell line.[17]
Data Presentation: Comparative IC₅₀ Values
| Compound | Cancer Cell Line 1 (e.g., MCF-7) IC₅₀ (µM) | Cancer Cell Line 2 (e.g., A549) IC₅₀ (µM) | Normal Cell Line (e.g., HEK293) IC₅₀ (µM) | Selectivity Index (SI)¹ |
|---|---|---|---|---|
| Derivative 1 | ||||
| Derivative 2 | ||||
| Doxorubicin | ||||
| 4-Iodoaniline |
¹Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.
Workflow Visualization: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Mechanistic Probes: How Do the Compounds Kill?
Once cytotoxic compounds are identified, the next step is to investigate how they exert their effects. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and the disruption of the cell division cycle.[21]
Causality: A hallmark of effective anticancer agents is their ability to selectively trigger apoptosis in tumor cells. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis.[22][23] It relies on the translocation of phosphatidylserine (PS) to the outer cell membrane during early apoptosis, which Annexin V can bind to. PI is a fluorescent dye that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells.[23][24]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the novel derivatives at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with ice-cold PBS.[25]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[25]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[24]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and PI at 535 nm.[23]
Data Interpretation:
-
Annexin V- / PI- (Bottom-Left): Live, healthy cells.
-
Annexin V+ / PI- (Bottom-Right): Early apoptotic cells.[23]
-
Annexin V+ / PI+ (Top-Right): Late apoptotic/necrotic cells.[23]
-
Annexin V- / PI+ (Top-Left): Necrotic cells.
Data Presentation: Apoptosis Profile
| Compound (Concentration) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
|---|---|---|---|
| Vehicle Control | |||
| Derivative 1 (IC₅₀) | |||
| Derivative 1 (2x IC₅₀) |
| Positive Control | | | |
Diagram: Principle of Annexin V/PI Staining
Caption: Differentiating cell states with Annexin V and PI.
Causality: Cancer is characterized by uncontrolled cell proliferation. Many drugs work by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cells from dividing. Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cycle.[26][27][28]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Harvest and Fix: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.[27][29]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing PI and RNase (to prevent staining of double-stranded RNA).[29]
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.[29]
Data Interpretation:
-
G0/G1 Phase: Cells with 2n DNA content.
-
S Phase: Cells with DNA content between 2n and 4n.
-
G2/M Phase: Cells with 4n DNA content.
-
Sub-G1 Peak: Often represents apoptotic cells with fragmented DNA.
Diagram: The Eukaryotic Cell Cycle
Caption: Potential inhibition points in the PI3K/AKT pathway.
Part 2: In Vivo Validation - Assessing Efficacy in a Living System
Promising candidates from in vitro studies must be tested in vivo to evaluate their efficacy, toxicity, and pharmacokinetics in a complex biological system. [13][30] Causality: In vitro assays, while essential, cannot replicate the complexity of a whole organism. [12]Animal models, such as mouse xenografts, are indispensable for determining if a compound can inhibit tumor growth in a physiological context and for assessing its safety profile before it can be considered for human trials. [11][31] Experimental Protocol: Murine Xenograft Model
-
Model Selection: Use immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor cells. [30][31]2. Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse. [31]3. Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, novel derivative, positive control drug). Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.
-
Monitoring:
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2. [31] * Monitor animal body weight and general health as an indicator of toxicity. [31]5. Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or if significant toxicity is observed. Tumors are then excised and weighed. [31] Parallel Studies: Pharmacokinetics (PK) Briefly, a separate cohort of animals can be used to study the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile. [32]Blood samples are taken at various time points after dosing to determine key parameters like half-life, clearance, and bioavailability. Understanding the PK of aniline derivatives is particularly important, as their metabolism can significantly impact both efficacy and toxicity. [33][34] Data Presentation: In Vivo Efficacy and Toxicity
Treatment Group Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (TGI) (%) Mean Body Weight Change (%) Vehicle Control 0 Derivative 1 (Dose X) Derivative 1 (Dose Y) | Positive Control | | | |
-
Conclusion: Synthesizing the Data for a Go/No-Go Decision
This comprehensive guide outlines a logical and rigorous pathway for evaluating the biological activity of novel 2-(aminomethyl)-4-iodoaniline derivatives. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies and finally to in vivo validation, researchers can build a complete profile of their compounds. This multi-faceted data package, encompassing potency (IC₅₀), mechanism (apoptosis, cell cycle arrest, pathway modulation), and in vivo efficacy, is essential for establishing structure-activity relationships, identifying lead candidates, and making informed decisions about advancing these promising molecules through the drug discovery pipeline.
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A Head-to-Head Comparison of Catalysts for 2-(Aminomethyl)-4-iodoaniline Coupling Reactions: A Guide for Researchers
Introduction: The Significance of 2-(Aminomethyl)-4-iodoaniline in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, 2-(aminomethyl)-4-iodoaniline stands out as a particularly versatile and valuable synthon. Its trifunctional nature, possessing a nucleophilic primary aniline, a reactive iodinated site for cross-coupling, and a basic aminomethyl group, opens a gateway to a diverse array of complex molecular architectures. The ability to selectively engage these functionalities is paramount in the construction of novel drug candidates, functional materials, and molecular probes.
This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the coupling reactions of 2-(aminomethyl)-4-iodoaniline. We will delve into the nuances of catalyst selection for both carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation, offering a critical analysis of their performance based on available experimental data and established mechanistic principles. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors, ultimately accelerating the pace of discovery.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
Palladium catalysis has undoubtedly revolutionized the art of C-N and C-C bond formation, with the Buchwald-Hartwig amination and Suzuki-Miyaura coupling being prime examples of its transformative power.[1][2] For a substrate as functionalized as 2-(aminomethyl)-4-iodoaniline, the choice of ligand is critical to achieving high yields and selectivity, while mitigating potential side reactions such as catalyst inhibition by the free amino groups.
Buchwald-Hartwig Amination: Forging C-N Bonds with Precision
The palladium-catalyzed coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, is a premier method for the synthesis of arylamines.[1][3] The catalytic cycle, initiated by the oxidative addition of the aryl iodide to a Pd(0) complex, is heavily influenced by the nature of the phosphine ligand.[3]
Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos, BrettPhos), have demonstrated remarkable efficacy in promoting the reductive elimination step, which is often rate-limiting, and preventing the formation of unreactive palladium-amine complexes.[4]
Experimental Data Summary: Palladium-Catalyzed C-N Coupling of Iodoanilines
| Catalyst System | Amine Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | Aniline | NaOtBu | Toluene | 100 | High | [5] |
| Pd(OAc)₂ / BINAP | Primary Amines | Cs₂CO₃ | Toluene | 100 | Good | [1] |
| Pd(OAc)₂ / Xantphos | Benzamide | K₂CO₃ | Dioxane | 110 | Good | [6] |
| [(IPr)PdCl₂(aniline)] | Secondary Amines | LHMDS | THF | 22 | High | [7][8] |
Note: Data presented is for analogous iodoaniline systems and serves as a strong predictor for the reactivity of 2-(aminomethyl)-4-iodoaniline.
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is an indispensable tool for the formation of C-C bonds between aryl halides and organoboron compounds.[2] The catalytic cycle shares similarities with the Buchwald-Hartwig amination, involving oxidative addition, transmetalation, and reductive elimination.[9][10] The choice of ligand and base is crucial for an efficient transmetalation step.
For substrates like 2-(aminomethyl)-4-iodoaniline, the presence of the basic amino groups can potentially interfere with the boronic acid or the palladium catalyst. Therefore, the selection of a robust catalytic system is essential.
Experimental Data Summary: Palladium-Catalyzed C-C (Suzuki) Coupling of Iodoanilines
| Catalyst System | Boronic Acid | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Arylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 100 | High | [9] |
| Pd(OAc)₂ / PCy₃ | Alkylboronic acid | K₃PO₄ | Toluene | 85 | Good | [11] |
| Pd/C | Arylboronic acid | Na₂CO₃ | DME/H₂O | 25 | Excellent | [12] |
| [(IPr)PdCl₂(aniline)] | Arylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | High | [8] |
Note: This data, derived from similar iodoaniline substrates, provides a strong basis for predicting the outcome of Suzuki-Miyaura couplings with 2-(aminomethyl)-4-iodoaniline.
Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox
The Sonogashira coupling of aryl halides with terminal alkynes and the Heck coupling of aryl halides with alkenes further exemplify the versatility of palladium catalysis.[11][13][14]
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I) iodide.[11][14] The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the alkyne.
The Heck reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene.[13] The regioselectivity of the alkene insertion and subsequent β-hydride elimination are key considerations in this transformation.
Logical Relationship: Palladium-Catalyzed Coupling Cycles
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Copper-Catalyzed Coupling Reactions: A Cost-Effective Alternative
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a more economical alternative to palladium-based systems.[15] While historically requiring harsh reaction conditions, modern advancements in ligand design have enabled milder and more efficient copper-catalyzed C-N and C-O bond formations.[16]
For the N-arylation of 2-(aminomethyl)-4-iodoaniline, a copper-catalyzed approach could be particularly advantageous due to the lower cost of the metal. The mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle, although the precise details are still a subject of research.[17] The choice of ligand, often a diamine or an amino acid, is critical for stabilizing the copper catalyst and promoting the desired transformation.[15][18]
Experimental Data Summary: Copper-Catalyzed N-Arylation of Iodoanilines
| Catalyst System | Amine Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| CuI / trans-1,2-cyclohexanediamine | Primary Amines | K₃PO₄ | Dioxane | 110 | High | [15] |
| CuSO₄·5H₂O | Secondary Amines | aq. solution | Water | 60 | Moderate | [16][19] |
| CuI / Indole-2-carboxylic acid | β-amino alcohols | Cs₂CO₃ | DMSO | RT | High | [18] |
Note: This data from analogous iodoaniline systems suggests viable conditions for the copper-catalyzed amination of 2-(aminomethyl)-4-iodoaniline.
Experimental Workflow: General Cross-Coupling Procedure
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Safety Operating Guide
Hazard Profile and Risk Assessment: Understanding the "Why"
A comprehensive guide to the safe disposal of 2-(Aminomethyl)-4-iodoaniline, tailored for research and development professionals. This document provides a framework for handling this compound from the point of generation to its final disposal, ensuring personnel safety and environmental compliance.
2-(Aminomethyl)-4-iodoaniline is a substituted aromatic amine containing iodine. Its chemical structure necessitates a cautious approach to handling and disposal. The primary risks are associated with its potential toxicity and irritant properties, characteristic of many halogenated anilines.
Core Hazards:
-
Toxicity: This class of compounds is generally considered harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Systemic effects can occur, and it is crucial to prevent exposure.
-
Irritation: It is classified as a skin, eye, and respiratory tract irritant.[1][3] Direct contact can cause inflammation and discomfort.
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic organisms.[4] Improper disposal can lead to long-term ecological damage.
The disposal protocol is therefore designed to mitigate these risks by ensuring complete containment and directing the waste to a facility capable of environmentally sound destruction.
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][5][6] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1][3][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][5] |
Critical First Step: Waste Characterization and Segregation
Proper disposal begins at the point of generation. Mischaracterizing or mixing waste streams can lead to dangerous reactions, increased disposal costs, and regulatory violations.
Waste Stream Classification: Halogenated Organic Solid Waste
2-(Aminomethyl)-4-iodoaniline contains iodine, classifying it as a halogenated compound. This is a critical distinction for disposal.
-
Why Segregate? Disposal facilities use different processes for halogenated and non-halogenated wastes.[7][8] The combustion of halogenated materials produces acidic gases (e.g., hydrogen iodide) that require specialized scrubbers in the incinerator's exhaust system.[2] Mixing this waste with non-halogenated solvents complicates and significantly increases the cost of disposal.
Chemical Incompatibility: To prevent dangerous reactions, never mix 2-(Aminomethyl)-4-iodoaniline waste with the following:
On-Site Waste Accumulation and Storage Protocol
This protocol outlines the procedure for safely collecting and storing waste 2-(Aminomethyl)-4-iodoaniline in a Satellite Accumulation Area (SAA) before its removal by a certified disposal service.
Step-by-Step Accumulation Procedure:
-
Container Selection:
-
Labeling:
-
Storage:
-
Keep the waste container tightly closed at all times, except when adding waste.[1][8][9]
-
Store the container in a designated, well-ventilated SAA.[10]
-
Place the container in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks or spills.[8]
-
Store away from the incompatible materials listed above.[5]
-
Store away from direct sunlight and heat sources, as the compound may be light-sensitive.[1][2][5]
-
-
Requesting Pickup:
-
Do not overfill the container. Leave at least 10% of headspace to allow for expansion.
-
Once the container is full or you no longer need to accumulate this waste, submit a pickup request to your institution's Environmental Health & Safety (EHS) department.[9]
-
Spill Management and Decontamination
Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.
Small Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Don Personal Protective Equipment (PPE): Before cleanup, wear appropriate PPE:
-
Contain the Spill: Prevent the solid powder from spreading.
-
Clean Up:
-
Use a dry cleanup method. Do not use water , which could dissolve and spread the material.
-
Gently sweep or scoop the solid material into a designated hazardous waste container.[1][2][12] Avoid generating dust.[2][10]
-
Use an absorbent material like vermiculite or sand to collect any remaining residue.[10]
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
All cleanup materials (gloves, wipes, absorbent) are considered hazardous waste and must be placed in the sealed waste container.[9]
-
-
Reporting: Report the spill to your EHS department, per institutional policy.
Final Disposal Pathway Decision Framework
The ultimate disposal of 2-(Aminomethyl)-4-iodoaniline must be handled by a licensed and approved hazardous waste disposal facility. The following diagram illustrates the decision-making process for a laboratory professional.
Caption: Disposal workflow for 2-(Aminomethyl)-4-iodoaniline.
The standard and most environmentally responsible method for disposing of halogenated aromatic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like NOx and hydrogen iodide.[2][13] Landfilling of such wastes is heavily restricted or prohibited in many jurisdictions due to their potential to leach into the environment.[14]
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SAFETY DATA SHEET - 4-Iodoaniline . Antibodies.com. [Link]
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SAFETY DATA SHEET - 2-Iodoaniline . Novachem. [Link]
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GHS Safety Data Sheet - 4-Iodoaniline . Sdfine. [Link]
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Hazardous Materials Management Manual . Ohio University. [Link]
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TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL . Illinois General Assembly. [Link]
-
Hazardous Waste Listings . U.S. Environmental Protection Agency. [Link]
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Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]
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Hazardous waste disposal . Earlham College. [Link]
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Incompatible Chemicals . Utah State University. [Link]
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Chemical Incompatibility Table . University of California, Santa Cruz. [Link]
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Material Safety Data Sheet - 4-Iodoaniline, 99% . Cole-Parmer. [Link]
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Environmental Health and Safety Disposal of Iodine . Case Western Reserve University. [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. [Link]
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Chemical Incompatibility Chart . Princeton University EHS. [Link]
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS . U.S. Environmental Protection Agency. [Link]
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Disposal Guidance | I-WASTE DST . U.S. Environmental Protection Agency. [Link]
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4-Iodoaniline PubChem Entry . National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
